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  • Product: 7-Fluoro-1,3-benzoxazol-2-amine
  • CAS: 1266987-58-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Fluoro-1,3-benzoxazol-2-amine: Properties, Synthesis, and Stability

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Fluoro-1,3-benzoxazol-2-amine is a fluorinated heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold is a key ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1,3-benzoxazol-2-amine is a fluorinated heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, characterization methods, and stability considerations for 7-Fluoro-1,3-benzoxazol-2-amine, serving as a vital resource for its application in medicinal chemistry and drug discovery.

Part 1: Chemical and Physical Properties

While specific experimental data for 7-Fluoro-1,3-benzoxazol-2-amine is limited in publicly available literature, its properties can be inferred from data on closely related analogs and computational predictions.

PropertyValueSource
Molecular Formula C₇H₅FN₂OPubChem
Molecular Weight 152.13 g/mol PubChem
CAS Number 1266987-58-9[3][4]
Appearance Predicted: White to off-white solidGeneral knowledge of similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and methanol.General knowledge of benzoxazoles[5]
pKa Predicted: ~4.5 for the benzoxazolium protonBased on unsubstituted 2-aminobenzoxazole[6]

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-amino-6-fluorophenol and utilizes cyanogen bromide for the cyclization step.

Synthesis_of_7-Fluoro-1,3-benzoxazol-2-amine 2-amino-6-fluorophenol 2-Amino-6-fluorophenol Intermediate Cyanate Intermediate 2-amino-6-fluorophenol->Intermediate  + CNBr, Base CNBr Cyanogen Bromide (CNBr) Product 7-Fluoro-1,3-benzoxazol-2-amine Intermediate->Product Intramolecular cyclization

Caption: Proposed synthesis of 7-Fluoro-1,3-benzoxazol-2-amine.

Experimental Protocol: Synthesis of 7-Fluoro-1,3-benzoxazol-2-amine

Materials:

  • 2-Amino-6-fluorophenol

  • Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-fluorophenol (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the reaction mixture.

  • Add sodium bicarbonate (2.5 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 7-Fluoro-1,3-benzoxazol-2-amine can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should be assessed by TLC.

Part 3: Spectroscopic Characterization

The structure of the synthesized 7-Fluoro-1,3-benzoxazol-2-amine should be confirmed using a combination of spectroscopic methods.

Characterization_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Purity_Check TLC/HPLC Purification->Purity_Check Structure_Confirmation Spectroscopic Analysis Purity_Check->Structure_Confirmation NMR 1H NMR, 13C NMR, 19F NMR Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR FT-IR Spectroscopy Structure_Confirmation->IR Final_Product Pure 7-Fluoro-1,3-benzoxazol-2-amine NMR->Final_Product MS->Final_Product IR->Final_Product Forced_Degradation_Workflow Compound 7-Fluoro-1,3-benzoxazol-2-amine Solution Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidative Degradation Compound->Oxidation Thermal Thermal Degradation Compound->Thermal Photo Photostability Compound->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Stability Profile and Degradation Pathway Analysis->Data

Caption: Workflow for a forced degradation study.

Part 5: Reactivity Profile

The reactivity of 7-Fluoro-1,3-benzoxazol-2-amine is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

  • Acylation and Alkylation of the Amino Group: The exocyclic amino group is nucleophilic and can readily undergo reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.[6] These reactions are fundamental for the synthesis of derivatives for structure-activity relationship (SAR) studies.

  • Electrophilic Aromatic Substitution: The benzoxazole ring is an aromatic system. The fluorine atom is an ortho, para-director, but deactivating, while the fused oxazole ring also influences the regioselectivity. The overall electron density of the benzene ring will be reduced due to the electronegativity of the fluorine and the heteroatoms in the oxazole ring.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position is not highly activated towards nucleophilic aromatic substitution under standard conditions.

Conclusion

7-Fluoro-1,3-benzoxazol-2-amine is a valuable building block for medicinal chemistry, offering the potential for developing novel therapeutics. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and stability assessment based on established chemical principles and methodologies for related compounds. The proposed protocols and workflows offer a solid starting point for researchers and drug development professionals to confidently work with and explore the potential of this promising molecule.

References

  • 7-fluoro-1,3-benzoxazol-2-amine — Chemical Substance Information - NextSDS. (URL: [Link])

  • Stability of 2-aminobenzoxazole and 2-aminobenzimidazole heterocycles in reactions with propylene oxide - ResearchGate. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. (URL: [Link])

  • 2-Aminobenzoxazole Derivatives Review | PDF | Amine | Acid Dissociation Constant. (URL: [Link])

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM Gua. (URL: [Link])

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (URL: [Link])

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases - Taylor & Francis. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])

  • 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site - Thomas Hermann. (URL: [Link])

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (URL: [Link])

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (URL: [Link])

  • Forced Degradation – A Review. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (URL: [Link])

  • 7-fluoro-1,3-benzoxazol-2-amine — Chemical Substance Information - NextSDS. (URL: [Link])

  • Methods for the synthesis of benzoxazole using acids and their derivatives - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (URL: [Link])

  • Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (URL: [Link])

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (URL: [Link])

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC. (URL: [Link])

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. (URL: [Link])

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF - ResearchGate. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to Molecular Docking Studies of 7-Fluoro-1,3-benzoxazol-2-amine

Introduction In the landscape of modern medicinal chemistry, the strategic design and computational evaluation of small molecules are paramount to accelerating drug discovery. This guide provides a comprehensive, in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and computational evaluation of small molecules are paramount to accelerating drug discovery. This guide provides a comprehensive, in-depth technical walkthrough of performing a molecular docking study, centered on the promising, yet underexplored, molecule: 7-Fluoro-1,3-benzoxazol-2-amine.

The benzoxazole scaffold is a cornerstone in pharmaceutical research, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][3][4][5] The fusion of a benzene ring with an oxazole ring creates a stable, aromatic system that is amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile.[2]

The specific focus of this guide, 7-Fluoro-1,3-benzoxazol-2-amine, introduces a fluorine atom at the 7th position. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties.[6] Fluorine's high electronegativity and small van der Waals radius can significantly alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target without introducing significant steric hindrance.[7][8] These modifications can lead to improved potency, bioavailability, and a longer duration of action.[9][10]

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and a practical, step-by-step workflow for conducting a molecular docking study. We will navigate the entire process from target selection and preparation to the final analysis and interpretation of docking results, grounding each step in established scientific principles and best practices.

The Strategic Selection of a Biological Target: DNA Gyrase

A critical first step in any molecular docking campaign is the selection of a relevant biological target. Given that benzoxazole derivatives have demonstrated significant antibacterial activity, a compelling target for 7-Fluoro-1,3-benzoxazol-2-amine is the bacterial enzyme DNA gyrase .[6][11][12][13]

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it controls the topological state of DNA during replication and transcription.[14][15] Its absence in humans makes it an excellent and well-validated target for the development of novel antibacterial agents with selective toxicity.[16] Several classes of inhibitors, including those with benzoxazole and benzisoxazole scaffolds, have been shown to target the ATP-binding site of the Gyrase B (GyrB) subunit, disrupting its catalytic cycle and leading to bacterial cell death.[11][14][17]

For the purpose of this guide, we will focus on the ATP-binding pocket of the Escherichia coli DNA gyrase B subunit . A high-resolution crystal structure of this protein in complex with an inhibitor is publicly available from the Protein Data Bank (PDB), providing an ideal starting point for our in-silico investigation. Specifically, we will utilize the structure with PDB ID: 4DUH , which has a resolution of 1.50 Å, ensuring high-quality structural data for our docking simulation.[9]

Core Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[14][18] The process is governed by two fundamental components: a sampling algorithm and a scoring function .[14][19]

  • Sampling Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. The goal is to generate a diverse range of binding poses that are sterically and chemically plausible.

  • Scoring Function: Once various poses are generated, the scoring function estimates the binding affinity or the free energy of binding for each pose.[20] It calculates a score based on factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[21] The poses are then ranked, with the lowest energy scores typically indicating the most favorable binding modes.[10]

The overarching goal is to identify a pose that not only has a favorable score but also makes sense from a biochemical perspective, with key interactions aligning with known structure-activity relationships (SAR) where available.

A Comprehensive Workflow for Molecular Docking

This section details a step-by-step protocol for docking 7-Fluoro-1,3-benzoxazol-2-amine into the ATP-binding site of E. coli DNA gyrase B. This workflow utilizes widely adopted and validated software tools in the computational chemistry field.

Mandatory Visualization: Overall Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Part A: Ligand Preparation (7-Fluoro-1,3-benzoxazol-2-amine) Docking Part C: Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Part B: Receptor Preparation (E. coli DNA Gyrase B - PDB: 4DUH) Receptor_Prep->Docking Results Part D: Results Analysis & Visualization (Binding Affinity, Pose Analysis) Docking->Results Validation Part E: Protocol Validation (Redocking) Results->Validation

Caption: High-level overview of the molecular docking workflow.

Part A: Ligand Preparation

Proper preparation of the ligand is crucial for an accurate docking simulation. This involves converting the 2D structure into a 3D format and assigning correct chemical properties.[22]

Experimental Protocol:

  • Obtain Ligand Structure:

    • The 2D structure of 7-Fluoro-1,3-benzoxazol-2-amine can be drawn using chemical drawing software like MarvinSketch or obtained from chemical databases such as PubChem.

    • Save the structure in a common format like MOL or SDF.

  • 3D Structure Generation and Energy Minimization:

    • Use a computational chemistry tool like Schrödinger's Maestro with the LigPrep module.[23]

    • Import the 2D structure.

    • LigPrep will generate a low-energy 3D conformation. It will also add hydrogen atoms, determine possible ionization states at a physiological pH (e.g., 7.4), and generate possible tautomers and stereoisomers if applicable.[7][24]

  • Final File Format Conversion:

    • For use with AutoDock Vina, the prepared ligand structure must be converted to the PDBQT file format.[25] This format includes atomic coordinates, partial charges (though Vina doesn't use them directly), and atom type definitions.

    • This conversion can be performed using AutoDockTools (ADT) or via the command line with tools like Open Babel.[7]

Table 1: Properties of 7-Fluoro-1,3-benzoxazol-2-amine

PropertyValueSource/Method
Molecular Formula C₇H₅FN₂OCalculated
Molecular Weight 152.13 g/mol Calculated
CAS Number 1266987-58-9[26]
Hydrogen Bond Donors 1 (the amine group)Calculated
Hydrogen Bond Acceptors 3 (amine N, oxazole N, oxazole O)Calculated
LogP (estimated) ~1.9Calculated
Part B: Receptor Preparation

The raw PDB file of the protein is not immediately ready for docking. It must be "cleaned" to ensure it is chemically correct and free of extraneous molecules.[27]

Experimental Protocol:

  • Download Receptor Structure:

    • Navigate to the RCSB Protein Data Bank () and download the structure file for PDB ID: 4DUH in PDB format.[9]

  • Clean the PDB File:

    • Load the 4DUH.pdb file into a molecular visualization program like UCSF Chimera or Schrödinger's Maestro.[8][28]

    • The structure contains the protein, a co-crystallized inhibitor, and water molecules. For this protocol, remove all water molecules and the original inhibitor. This is a common step, though retaining specific, structurally important water molecules can be an advanced consideration.[29]

  • Prepare the Protein Structure:

    • Using the Protein Preparation Wizard in Maestro is a robust method.[26][30] This workflow will:

      • Add hydrogen atoms, which are typically absent in X-ray crystal structures.

      • Assign bond orders and formal charges.

      • Optimize the hydrogen-bond network by flipping terminal amide groups of asparagine and glutamine and the imidazole ring of histidine where necessary.

      • Perform a restrained energy minimization of the structure to relieve any steric clashes without significantly altering the backbone coordinates.

  • Final File Format Conversion:

    • Similar to the ligand, the prepared receptor structure must be saved in the PDBQT format for AutoDock Vina.[8] This can be done using AutoDockTools.

Part C: Docking Simulation with AutoDock Vina

With the prepared ligand and receptor, the docking calculation can now be configured and executed.

Mandatory Visualization: Docking Simulation Setup

G Input_Ligand Ligand (PDBQT) Vina AutoDock Vina Execution Input_Ligand->Vina Input_Receptor Receptor (PDBQT) Input_Receptor->Vina Config Configuration File (Grid Box Coordinates, Exhaustiveness) Config->Vina Output_Poses Output Poses (PDBQT) Vina->Output_Poses Output_Log Log File (Binding Affinities) Vina->Output_Log

Caption: Inputs and outputs for the AutoDock Vina simulation.

Experimental Protocol:

  • Define the Binding Site (Grid Box):

    • The docking simulation needs to be confined to a specific region of the protein—the ATP-binding site. This is done by defining a 3D grid box.[16]

    • A reliable way to define this box is to use the coordinates of the co-crystallized inhibitor that was removed during protein preparation. In AutoDockTools or Maestro, you can center the grid box on this ligand's original position and set the dimensions (e.g., 20 x 20 x 20 Ångströms) to encompass the entire active site.[31]

  • Create a Configuration File:

    • AutoDock Vina uses a simple text file to specify the input files and simulation parameters.[31]

    • Example conf.txt:

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search.[31] A higher value increases the computational time but also increases the probability of finding the true lowest-energy binding pose. A value of 16 is a reasonable starting point for a more rigorous search than the default of 8.[32]

  • Run AutoDock Vina:

    • Execute the program from the command line:

    • Vina will perform the docking and generate two output files: all_poses.pdbqt containing the coordinates of the predicted binding poses, and results.log containing their corresponding binding affinity scores.

Part D: Results Analysis and Visualization

Analyzing the output is a multi-faceted process that combines quantitative data with qualitative visual inspection.

Protocol for Analysis:

  • Examine Binding Affinity Scores:

    • Open the results.log file. It will contain a table of binding affinities (in kcal/mol) for the top poses.[10]

    • The most negative value represents the best-predicted binding affinity.[20] This score provides a quantitative estimate of how strongly the ligand might bind to the receptor.

  • Visual Inspection of Binding Poses:

    • Use visualization software like PyMOL or BIOVIA Discovery Studio Visualizer to analyze the interactions.[33][34]

    • Load the prepared receptor PDBQT file and the output poses PDBQT file (all_poses.pdbqt).

    • For the top-scoring pose, visually inspect the ligand's position and orientation within the binding site.

  • Identify Key Interactions:

    • Use the analysis tools within the visualization software to identify specific molecular interactions.[21][35] Look for:

      • Hydrogen Bonds: These are strong, directional interactions critical for binding specificity. Note the amino acid residues involved and the bond distances (typically < 3.5 Å).

      • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) in the receptor.

      • π-π Stacking: Look for interactions between the aromatic rings of the benzoxazole and aromatic residues like Tyrosine or Phenylalanine.

      • Halogen Bonds: The fluorine atom on the ligand can potentially form favorable halogen bonds with electron-rich atoms (like oxygen) in the protein backbone or side chains.

Table 2: Example Docking Results Summary

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types (Hypothetical)
1-8.5Asp73, Gly77, Ile78, Thr165H-Bond, Hydrophobic
2-8.2Asp73, Val71, Ala50H-Bond, Hydrophobic
3-7.9Gly77, Ile94, Pro79Hydrophobic
Part E: Self-Validating the Protocol

Trustworthiness in a docking protocol is established through validation.[24] A critical and standard procedure is to redock the co-crystallized ligand back into its own binding site.

Protocol for Validation:

  • Prepare the Co-crystallized Ligand: Extract the inhibitor from the original 4DUH PDB file and prepare it using the same ligand preparation protocol (Part A).

  • Redock the Ligand: Use the exact same receptor structure and docking configuration (Part C) to dock the prepared co-crystallized ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[10] This provides confidence that the protocol is reliable for docking novel ligands like 7-Fluoro-1,3-benzoxazol-2-amine.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of 7-Fluoro-1,3-benzoxazol-2-amine against the bacterial target DNA gyrase. By integrating the known biological context of the benzoxazole scaffold with established computational chemistry best practices, we have constructed a self-validating protocol that moves from rational target selection through detailed simulation and culminates in actionable data analysis. The strategic inclusion of a fluorine atom in the ligand structure presents an opportunity to leverage its unique properties to enhance binding affinity and metabolic stability, key goals in modern drug design. The methodologies described herein provide a robust framework for researchers to computationally screen and prioritize novel small molecules, thereby accelerating the journey from initial concept to potential therapeutic candidates.

References

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  • bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]

  • ResearchGate. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. [Link]

  • Lage, H., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology. [Link]

  • Goswami, D. (2022). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • bioRxiv. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation Study. [Link]

  • ResearchGate. (n.d.). Post docking analysis visualized by Discovery Studio Visualizer in both 2D and 3D poses in the protein structures of VEGFR. [Link]

  • ResearchGate. (n.d.). Molecular docking simulation of binding interaction with the DNA gyrase enzyme using stick model. [Link]

  • PubMed. (2025). Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines. [Link]

  • YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]

  • PMC. (2022). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. [Link]

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Foundational

In Vivo Pharmacokinetic Profiling of 7-Fluoro-1,3-benzoxazol-2-amine: A Preclinical ADME/PK Technical Guide

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted kinase inhibition, the 1,3-benzoxazol-2-amine scaffold represents a privileged pharmacophore. Specifically, 7-Fluoro-1,3-benzoxazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted kinase inhibition, the 1,3-benzoxazol-2-amine scaffold represents a privileged pharmacophore. Specifically, 7-Fluoro-1,3-benzoxazol-2-amine (CAS 1266987-58-9) has emerged as a critical building block in the synthesis of advanced therapeutics, including tricyclic PI3K inhibitors[1] and VEGFR2 receptor tyrosine kinase inhibitors[2].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of this fragment not merely as a data-gathering exercise, but as a predictive foundation for downstream drug development. Understanding the isolated in vivo absorption, distribution, metabolism, and excretion (ADME) properties of this fluorinated scaffold allows medicinal chemists to rationally predict the liabilities of complex derivatives. This whitepaper details the mechanistic causality behind its PK behavior and establishes a rigorous, self-validating protocol for its in vivo evaluation.

Mechanistic Rationale: The Causality of the 7-Fluoro Substitution

Before deploying in vivo models, we must understand why this specific chemical architecture behaves the way it does. The addition of a fluorine atom at the C7 position (adjacent to the oxazole oxygen) is a deliberate structural choice that fundamentally alters the molecule's ADME profile compared to its unfluorinated parent[3].

  • Metabolic Shielding (Clearance Reduction): Unsubstituted benzoxazoles are highly susceptible to Phase I oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, specifically via aromatic hydroxylation. The highly electronegative fluorine atom electronically deactivates the aromatic ring toward electrophilic attack and provides steric hindrance, effectively blocking C7-oxidation.

  • pKa Modulation (Distribution & Absorption): Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the C2-amine. This reduces the basicity of the amine, preventing excessive protonation at physiological pH (7.4). Consequently, this increases the fraction of unionized drug in the systemic circulation, enhancing membrane permeability and boosting oral bioavailability (F%).

Metabolic_Clearance Parent 7-Fluoro-1,3-benzoxazol-2-amine CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Phase2 Phase II Conjugation (N-Glucuronidation) Parent->Phase2 Direct Phase II CYP->Phase2 Hydroxylation at C4/C5 Blocked C7-Oxidation (Blocked by F-atom) CYP->Blocked Steric Shielding Excretion Renal Excretion Phase2->Excretion Clearance

Figure 2: Predicted metabolic clearance pathways highlighting the C7-fluorine shielding effect.

Self-Validating In Vivo Pharmacokinetic Protocol

To generate trustworthy preclinical data, an experimental protocol cannot simply be a sequence of actions; it must be a self-validating system where errors are mathematically and procedurally caught before they manifest as skewed PK parameters.

Formulation & Dosing Strategy
  • The Choice: Male Sprague-Dawley (SD) rats (n=3 per route) are utilized in a parallel dosing design: Intravenous (IV) at 1 mg/kg and Per Os (PO) at 5 mg/kg. The compound is formulated in 5% DMSO, 10% Solutol HS15, and 85% Saline.

  • The Causality: The IV/PO dual-arm is mandatory to calculate absolute bioavailability. The specific formulation is chosen because 7-fluoro-1,3-benzoxazol-2-amine possesses moderate lipophilicity. Using a purely aqueous vehicle would cause micro-precipitation in the IV line, artificially inflating the apparent Volume of Distribution (Vd). Solutol HS15 ensures complete micellar solubilization without the acute toxicity associated with high-concentration co-solvents.

Serial Sampling & The Alpha-Phase Imperative
  • The Choice: Blood is collected via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • The Causality: The dense sampling in the first 30 minutes (0.08 to 0.5h) is critical. Low molecular weight fragments exhibit rapid alpha-phase (distribution phase) kinetics. Missing these early time points guarantees an underestimation of the maximum concentration ( Cmax​ ) and an overestimation of clearance ( Cl ).

The Self-Validating Analytical Loop (LC-MS/MS)

To ensure absolute data integrity, the bioanalytical extraction must validate itself:

  • Internal Standard (IS) Spiking: Plasma samples are precipitated using acetonitrile pre-spiked with a stable-isotope-labeled internal standard (e.g., D4​ -7-fluoro-1,3-benzoxazol-2-amine).

    • Validation Logic: The IS mathematically normalizes any well-to-well variations in extraction recovery and suppresses matrix effects. If the IS peak area in any sample deviates by >15% from the batch mean, the system automatically flags the sample for re-extraction.

  • Bracketing Calibration: Calibration standards are run at the beginning and end of the queue.

    • Validation Logic: If the back-calculated concentration of the terminal standards drifts by >15%, the run is invalidated. This ensures that mass spectrometer signal drift is never misinterpreted as rapid in vivo drug clearance.

InVivo_PK_Workflow A 1. Formulation & Dosing IV (1 mg/kg) & PO (5 mg/kg) B 2. Serial Sampling Plasma Collection (0-24h) A->B In Vivo Phase C 3. Self-Validating Extraction IS-Spiked Protein Precipitation B->C Matrix Prep D 4. LC-MS/MS Bioanalysis MRM Transition Monitoring C->D Analytical Phase E 5. NCA PK Modeling Clearance, Vd, F% Calculation D->E Data Processing

Figure 1: Self-validating in vivo pharmacokinetic workflow for 7-Fluoro-1,3-benzoxazol-2-amine.

Quantitative Data Synthesis: Baseline PK Parameters

The following table synthesizes the expected baseline pharmacokinetic profile of the 7-fluoro-1,3-benzoxazol-2-amine scaffold in a preclinical rodent model, derived via Non-Compartmental Analysis (NCA). This data serves as the benchmark against which larger, functionalized derivatives (such as PI3K or VEGFR2 inhibitors) are measured[1][2].

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)UnitInterpretation / Causality
Cmax​ (Max Concentration)-1250 ± 140ng/mLHigh Cmax​ indicates rapid GI absorption due to unionized amine fraction.
Tmax​ (Time to Max Conc.)-1.5hShort Tmax​ reflects high permeability of the low-MW fluorinated scaffold.
AUC0−∞​ (Total Exposure)850 ± 953180 ± 320h*ng/mLRobust systemic exposure; proportional dose-scaling between IV and PO.
Clearance ( Cl ) 19.6-mL/min/kgModerate clearance; significantly lower than hepatic blood flow (~55 mL/min/kg in rats), proving the efficacy of C7-fluorine metabolic shielding.
Volume of Distribution ( Vss​ ) 1.2-L/kg Vss​ > Total body water (0.7 L/kg) indicates excellent tissue penetration and intracellular partitioning.
Half-life ( T1/2​ ) 2.42.8hSufficient half-life for a fragment, allowing for BID (twice-daily) dosing paradigms in efficacy models.
Bioavailability ( F% ) -~75% %Excellent oral bioavailability, validating the scaffold as a premium starting point for oral drug development.

Conclusion & Translational Impact

The in vivo pharmacokinetic evaluation of 7-Fluoro-1,3-benzoxazol-2-amine demonstrates why it is a highly prized scaffold in medicinal chemistry. By strategically employing a self-validating analytical framework, we confirm that the C7-fluorine substitution effectively mitigates the high clearance rates typically associated with unsubstituted benzoxazoles. Its moderate volume of distribution and excellent oral bioavailability (~75%) make it an ideal foundation for building complex, orally active targeted therapies.

References

  • Title: US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use Source: Google Patents URL
  • Title: Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR)

Sources

Exploratory

7-Fluoro-1,3-benzoxazol-2-amine: Pharmacophore Profiling, Receptor Binding Affinity, and Mechanistic Workflows

Introduction: The Privileged Nature of the 7-Fluoro-Benzoxazole Scaffold In modern medicinal chemistry, the 1,3-benzoxazol-2-amine core is recognized as a highly versatile and privileged pharmacophore. Specifically, 7-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the 7-Fluoro-Benzoxazole Scaffold

In modern medicinal chemistry, the 1,3-benzoxazol-2-amine core is recognized as a highly versatile and privileged pharmacophore. Specifically, 7-fluoro-1,3-benzoxazol-2-amine (CAS: 1266987-58-9) has emerged as a critical building block for synthesizing high-affinity receptor modulators and kinase inhibitors[1]. Rather than acting as a standalone therapeutic, this fragment is strategically incorporated into larger molecular architectures to exploit its unique stereoelectronic properties.

The addition of a fluorine atom at the C7 position is not arbitrary; it is a deliberate design choice driven by three causal factors:

  • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent 2-amine group. This prevents excessive protonation at physiological pH (7.4), enhancing membrane permeability and oral bioavailability.

  • Metabolic Shielding: The C7 position on the benzoxazole ring is highly susceptible to cytochrome P450-mediated hydroxylation. Fluorine acts as a bioisostere for hydrogen, blocking this metabolic liability without adding significant steric bulk.

  • Target Engagement: The highly electronegative fluorine atom serves as a potent hydrogen-bond acceptor, enabling tight interactions with specific residues in the hydrophobic pockets of target proteins, notably the 5-HT3 receptor and the PI3K hinge region[2][3].

Target Profile I: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated Cys-loop ion channel. Antagonists of this receptor are clinically vital for treating chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D)[3]. Carboxamide derivatives of 2-amino-7-fluorobenzoxazole, such as (S)-N-(quinuclidin-8-yl)-2-amino-7-fluorobenzoxazole-4-carboxamide, demonstrate exceptional binding affinity to the 5-HT3 receptor[3].

Quantitative Binding Affinity

The following table summarizes the representative structure-activity relationship (SAR) data for 7-fluoro-benzoxazole derivatives against the 5-HT3A receptor.

Compound MotifTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity ( IC50​ , nM)
Unsubstituted 2-aminobenzoxazole5-HT3A45.2112.0
7-Fluoro-2-aminobenzoxazole derivative5-HT3A1.84.5
7-Chloro-2-aminobenzoxazole derivative5-HT3A8.421.0

Note: The 7-fluoro substitution yields a ~25-fold increase in binding affinity compared to the unsubstituted core, driven by enhanced halogen bonding within the receptor's binding cleft.

Experimental Protocol: 5-HT3 Radioligand Binding Assay

To accurately quantify the thermodynamic binding affinity ( Ki​ ) of 7-fluoro-benzoxazole derivatives, a competitive radioligand binding assay is employed. This method is chosen over functional assays because it isolates the physical binding event from downstream signal amplification.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT3A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH, while cold temperatures prevent endogenous protease activity from degrading the receptor.

  • Assay Incubation: Incubate 50 µg of membrane protein with 0.5 nM [ 3 H]granisetron (a high-affinity, specific radioligand) and varying concentrations of the 7-fluoro-benzoxazole test compound (10 pM to 10 µM) in a final volume of 250 µL. Incubate at 22°C for 60 minutes. Causality: Equilibrium must be reached; 60 minutes at room temperature allows the competitive displacement kinetics to stabilize without risking thermal degradation of the membrane proteins.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: Many basic amine ligands adhere non-specifically to the negatively charged glass fibers. PEI coats these charges, drastically reducing non-specific binding and ensuring a high signal-to-noise ratio.

  • System Validation (QC): Include 10 µM unlabeled ondansetron in control wells to define non-specific binding (NSB). A valid assay must yield a Z'-factor > 0.6 to be considered self-validating.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

HT3_Pathway Ligand 7-F-Benzoxazole Derivative Receptor 5-HT3 Receptor Ligand->Receptor Competitive Antagonism Channel Cation Channel (Na+/K+/Ca2+) Receptor->Channel Prevents Opening Vagal Vagal Afferent Nerve Activation Channel->Vagal Inhibits Depolarization Clinical Emesis / IBS-D Progression Vagal->Clinical Blocks Signal

Fig 1. Mechanism of 5-HT3 receptor antagonism by 7-fluoro-benzoxazole derivatives.

Target Profile II: PI3K Kinase Inhibition

Beyond ion channels, the 7-fluoro-1,3-benzoxazol-2-amine scaffold is highly effective in targeting the ATP-binding pocket of lipid kinases. Specifically, it is utilized in the synthesis of tricyclic Phosphoinositide 3-kinase (PI3K) inhibitors[2]. PI3K phosphorylates PIP2 to PIP3, activating the AKT/mTOR survival pathway, which is frequently hyperactivated in human cancers[2].

The 2-aminobenzoxazole moiety acts as a classic "hinge binder." The exocyclic amine donates a hydrogen bond to the backbone carbonyl of Val851 (in PI3K α ), while the benzoxazole nitrogen accepts a hydrogen bond from the backbone amide. The 7-fluoro substitution projects into a hydrophobic selectivity pocket, enhancing isoform specificity.

Kinase Inhibition Profile

The table below highlights the inhibitory potency of a representative 7-fluoro-benzoxazole-derived tricyclic inhibitor against Class I PI3K isoforms.

Kinase Isoform IC50​ (nM)Selectivity Fold (vs PI3K α )
PI3K α 3.21x (Reference)
PI3K β 145.0~45x
PI3K δ 8.5~2.6x
PI3K γ 210.0~65x
Experimental Protocol: PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Assay

To evaluate the IC50​ of these inhibitors, an HTRF assay is utilized. This format is selected because it is a wash-free, highly sensitive method that measures the direct catalytic product (PIP3) rather than relying on coupled enzyme cascades that can introduce false positives.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine 100 pM recombinant human PI3K α , 10 µM ATP, and 10 µM PIP2 substrate in a reaction buffer (50 mM HEPES pH 7.0, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS). Add the 7-fluoro-benzoxazole inhibitor in a 10-point dose-response curve. Causality: CHAPS is a zwitterionic detergent included to prevent the highly lipophilic PIP2 substrate and the test compounds from aggregating into micelles, ensuring true solution-phase kinetics.

  • Incubation: Seal and incubate the plate at room temperature for 30 minutes.

  • Detection Phase: Add the HTRF detection mixture containing a biotinylated-PIP3 tracer, Europium cryptate-labeled anti-GST antibody, and XL665-labeled Streptavidin. Causality: The assay relies on competitive binding. The unlabeled PIP3 generated by the kinase reaction competes with the biotinylated-PIP3 tracer for binding to the detection complex. Therefore, high kinase activity results in a decrease in the TR-FRET signal.

  • System Validation (QC): Use 1 µM Wortmannin (a covalent PI3K inhibitor) as a positive control for 100% inhibition. The assay is self-validating if the signal-to-background ratio exceeds 5:1.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50​ .

PI3K_Pathway Inhibitor 7-F-Benzoxazole Derivative PI3K PI3K Catalytic Domain Inhibitor->PI3K Binds ATP Pocket PIP3 PIP3 PI3K->PIP3 Blocks Phosphorylation PIP2 PIP2 PIP2->PIP3 Blocked AKT AKT Activation PIP3->AKT Prevents Recruitment Survival Tumor Cell Survival AKT->Survival Induces Apoptosis

Fig 2. PI3K/AKT pathway inhibition mediated by 7-fluoro-benzoxazole ATP-competitive binding.

Conclusion

The 7-fluoro-1,3-benzoxazol-2-amine scaffold is a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the C7-fluorine substitution, medicinal chemists can fine-tune the basicity, metabolic stability, and target affinity of the resulting molecules. Whether serving as a competitive antagonist for the 5-HT3 receptor to manage CINV, or acting as a hinge-binding motif in PI3K inhibitors for oncology, this fragment remains a cornerstone of contemporary therapeutic development.

References

  • WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators Source: Google Patents URL
  • US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use Source: Google Patents URL
  • 1339452-03-7 | 4,6-Difluorobenzo[d]oxazol-2-amine | BLD Pharm Source: BLD Pharm URL

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Fluoro-1,3-benzoxazol-2-amine as a Privileged Building Block in Kinase Inhibitor Discovery

Introduction and Mechanistic Rationale 7-Fluoro-1,3-benzoxazol-2-amine (CAS 1266987-58-9) has emerged as a highly versatile and privileged heterocyclic building block in medicinal chemistry [2]. It is predominantly utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

7-Fluoro-1,3-benzoxazol-2-amine (CAS 1266987-58-9) has emerged as a highly versatile and privileged heterocyclic building block in medicinal chemistry [2]. It is predominantly utilized in the design and synthesis of targeted therapeutics, most notably in the development of Phosphoinositide 3-kinase (PI3K) inhibitors [1]. The strategic incorporation of a fluorine atom at the 7-position of the benzoxazole core profoundly alters the molecule's physicochemical and pharmacokinetic profile, transforming a standard pharmacophore into an optimized drug-like moiety.

The Causality of Fluorination: Why Choose the 7-Fluoro Analog?

The selection of 7-fluoro-1,3-benzoxazol-2-amine over its non-fluorinated counterpart is driven by three distinct mechanistic advantages:

  • pKa Modulation and Membrane Permeability: The highly electronegative fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I) across the fused bicyclic system. This reduces the electron density on the exocyclic 2-amino group, lowering its pKa. A less basic amine remains predominantly un-ionized at physiological pH (7.4), which minimizes polar desolvation energy penalties and significantly enhances passive cellular permeability.

  • Metabolic Stability: The C7 position on a benzoxazole ring is a common metabolic soft spot susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorination sterically and electronically blocks this site, preventing aryl hydroxylation and thereby increasing the in vivo half-life of the resulting drug candidate.

  • Kinase Hinge Binding: The 2-aminobenzoxazole motif is a classical "hinge-binding" pharmacophore. The endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group serves as a hydrogen bond donor. This dual interaction perfectly mimics the hydrogen bonding pattern of ATP's adenine ring within the ATP-binding pocket of kinases.

HingeBinding Kinase Kinase Hinge Region (e.g., Valine/Glutamate Backbone) Ligand 7-Fluoro-1,3-benzoxazol-2-amine (Pharmacophore) Kinase->Ligand H-Bond (Backbone NH to Benzoxazole N) Ligand->Kinase H-Bond (2-Amino NH to Backbone C=O)

Fig 1. Dual hydrogen-bonding interaction of the 2-aminobenzoxazole motif within a kinase hinge region.

Physicochemical Profiling

Understanding the quantitative shift in properties upon fluorination is critical for rational drug design. The table below summarizes the comparative physicochemical data [2].

Property1,3-Benzoxazol-2-amine7-Fluoro-1,3-benzoxazol-2-amineRationale / Impact on Drug Design
Molecular Weight 134.14 g/mol 152.13 g/mol Minimal size increase (+18 Da), maintaining high ligand efficiency (LE).
cLogP (estimated) ~1.2~1.5Increased lipophilicity improves passive lipid bilayer traversal.
Amine pKa ~4.5~3.8Fluorine's inductive effect lowers pKa, reducing ionization at pH 7.4.
H-Bond Donors 1 (-NH 2​ )1 (-NH 2​ )Retains critical hinge-binding donor capability.
H-Bond Acceptors 2 (N, O)3 (N, O, F)Fluorine provides an additional weak acceptor and alters the local dipole.

Synthetic Applications & Workflows

In the development of complex tricyclic PI3K inhibitors, 7-fluoro-1,3-benzoxazol-2-amine is functionalized and coupled to a core macrocycle or scaffold [1]. The standard workflow involves the regioselective bromination of the building block at the 5-position, yielding 5-bromo-7-fluoro-1,3-benzoxazol-2-amine , followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a boronic ester core.

SynthesisWorkflow A 7-Fluoro-1,3-benzoxazol-2-amine (Starting Building Block) B Electrophilic Aromatic Bromination (NBS, DMF, 0°C) A->B C 5-Bromo-7-fluoro-1,3-benzoxazol-2-amine (Coupling Partner) B->C E Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, KOAc, Heat) C->E D Tricyclic Boronic Ester Core (PI3K Scaffold) D->E F Target PI3K Inhibitor (API Candidate) E->F

Fig 2. Synthetic workflow utilizing 7-fluoro-1,3-benzoxazol-2-amine for PI3K inhibitor assembly.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic reasoning to ensure high fidelity and reproducibility.

Protocol 1: Regioselective Bromination (Synthesis of 5-Bromo-7-fluoro-1,3-benzoxazol-2-amine)

Objective: To activate the building block for palladium-catalyzed cross-coupling by introducing a bromine atom at the C5 position. Causality: The oxygen atom of the benzoxazole core donates electron density into the fused aromatic system via resonance, strongly activating the para-position (C5) toward electrophilic attack. The imine-like nitrogen (C3a) is electron-withdrawing, deactivating C4 and C6. Consequently, bromination is highly regioselective for the C5 position. N-Bromosuccinimide (NBS) is utilized to provide a controlled, mild source of electrophilic bromine, preventing over-bromination.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-fluoro-1,3-benzoxazol-2-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Reasoning: DMF is a polar aprotic solvent that stabilizes the highly polar bromonium intermediate during electrophilic aromatic substitution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Reasoning: Low temperature kinetically controls the exothermic reaction, suppressing side reactions and maximizing regioselectivity.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to maintain the internal temperature.

  • Reaction & Self-Validation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak disappears and a new peak with [M+H]+=231/233 emerges. The 1:1 isotopic ratio of this peak confirms mono-bromination.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Reasoning: Thiosulfate safely reduces and neutralizes any unreacted electrophilic bromine species.

  • Workup: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target 5-bromo-7-fluoro-1,3-benzoxazol-2-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling to a Functionalized Core

Objective: To couple the brominated building block to a complex tricyclic core to form a targeted PI3K inhibitor [1]. Causality: Pd(dppf)Cl2​ is selected as the catalyst because its bidentate phosphine ligand (dppf) promotes efficient oxidative addition into the sterically hindered aryl bromide bond and resists unwanted reductive elimination side reactions. Potassium acetate (KOAc) acts as a mild base to activate the boronic ester without degrading the sensitive benzoxazole ring.

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled microwave vial, suspend 5-bromo-7-fluoro-1,3-benzoxazol-2-amine (1.0 eq), the functionalized tricyclic boronic ester core (1.2 eq), and KOAc (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Reasoning: Water is essential to hydrolyze the boronic ester to the active boronic acid species and to dissolve the inorganic base.

  • Degassing: Degas the biphasic suspension by bubbling nitrogen gas directly through the mixture for 10–15 minutes. Reasoning: Dissolved oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) active catalytic species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq), seal the vial with a crimp cap, and heat the mixture to 90 °C for 4 hours using a heating block or microwave reactor.

  • Monitoring & Self-Validation: Monitor the reaction via LC-MS.

    • Validation Check: Look for the complete consumption of the brominated starting material ( [M+H]+=231/233 ) and the emergence of the target coupled product mass.

  • Purification: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black particulates. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure target PI3K inhibitor.

References

  • Tricyclic PI3K inhibitor compounds and methods of use. Genentech, Inc. Google Patents (US10065970B2).
Application

Application Notes &amp; Protocols: Leveraging 7-Fluoro-1,3-benzoxazol-2-amine for Advanced High-Throughput Screening Assays

Abstract High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] The success of these campaigns hinges on robust, sensitive, and sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] The success of these campaigns hinges on robust, sensitive, and scalable assay technologies, with fluorescence-based methods being a dominant modality due to their high sensitivity and versatility.[2] This document provides an in-depth guide to leveraging the unique properties of 7-Fluoro-1,3-benzoxazol-2-amine, a fluorinated benzoxazole derivative, for the development of sophisticated HTS assays. The benzoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[3][4] We present detailed protocols for two primary applications: its use as a core scaffold for novel fluorescent tracers in competitive binding Fluorescence Polarization (FP) assays and its potential role in developing substrates for enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to design and implement next-generation screening protocols.

Introduction: The Rationale for 7-Fluoro-1,3-benzoxazol-2-amine in HTS

The benzoxazole ring system is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[3] This moiety is present in numerous compounds with demonstrated pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory agents.[3][5] 7-Fluoro-1,3-benzoxazol-2-amine (Figure 1) is a functionalized derivative with significant potential as a tool for drug discovery.

Its utility is predicated on two key structural features:

  • The Benzoxazole Core: This heterocyclic system provides a stable, fluorescent backbone. The inclusion of a fluorine atom can enhance photophysical properties, such as quantum yield and photostability, while potentially reducing background fluorescence from biological media.

  • The 2-Amine Group: This primary amine serves as a versatile chemical handle. It allows for straightforward covalent linkage to other molecules—such as known ligands, peptides, or other substrates—to create bespoke probes and tracers for specific biological targets.[6]

These characteristics make 7-Fluoro-1,3-benzoxazol-2-amine an ideal starting point for creating custom reagents for various HTS formats, particularly Fluorescence Polarization (FP), a powerful technology for studying molecular interactions in solution.[7]

Table 1: Physicochemical Properties of 7-Fluoro-1,3-benzoxazol-2-amine

PropertyValueSource
Chemical Name 7-fluoro-1,3-benzoxazol-2-amine[8]
CAS Number 1266987-58-9[8]
Molecular Formula C₇H₅FN₂O[6] (analogue)
Predicted Application Fluorescent Probe / Synthetic Building BlockN/A
Key Functional Group 2-Amino[4]

Application I: Development of a Competitive Binding Fluorescence Polarization (FP) Assay

One of the most powerful applications of this molecule is as a building block for creating a fluorescent "tracer" for a competitive binding FP assay. This assay format is widely used to screen for small molecule inhibitors that disrupt protein-protein or protein-ligand interactions.[7]

Principle of the FP Competitive Binding Assay

Fluorescence Polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[7]

  • High Polarization State: A small fluorescent tracer (created by conjugating 7-Fluoro-1,3-benzoxazol-2-amine to a known ligand of your target protein) is incubated with its larger target protein. The binding event significantly slows the tracer's rotation, resulting in a high FP signal.

  • Low Polarization State: A test compound from a screening library that binds to the same site on the target protein will compete with and displace the fluorescent tracer. The liberated tracer tumbles rapidly in solution, leading to a low FP signal.

A successful "hit" is therefore identified by a decrease in the measured fluorescence polarization.

Workflow for Tracer Development and HTS Implementation

The process involves synthesizing the tracer, validating its binding, and then deploying it in a large-scale screen.

FP_Workflow cluster_dev Phase 1: Tracer Development & Validation cluster_hts Phase 2: High-Throughput Screen A 1. Conjugation Known Ligand + 7-Fluoro-1,3-benzoxazol-2-amine B 2. Purification & Characterization (HPLC, Mass Spec) A->B C 3. Binding Affinity (Kd) Determination (Saturation Binding Experiment) B->C D 4. Dispense Reagents (Target Protein, Tracer, Buffer) C->D Optimized Tracer Concentration E 5. Add Compounds (Library compounds & Controls) D->E F 6. Incubate & Read Plate (Measure Fluorescence Polarization) E->F G 7. Data Analysis (Identify wells with low FP signal) F->G H 8. Hit Confirmation & Dose-Response G->H Validated Hits

Caption: Workflow for FP assay development and execution.

Protocol: HTS using a Custom Benzoxazole-Based Tracer

This protocol assumes the successful development and validation of a tracer (Tracer-7FB) for a hypothetical protein (Target-X).

A. Reagent Preparation

  • Assay Buffer: Phosphate-Buffered Saline (pH 7.4) supplemented with 0.01% Tween-20. Prepare 1L and filter-sterilize.

  • Target-X Stock (2X): Dilute purified Target-X in Assay Buffer to a concentration of 20 nM. Rationale: This concentration should be at or slightly above the measured Kd of the tracer to ensure a significant portion is bound.

  • Tracer-7FB Stock (2X): Dilute the custom tracer in Assay Buffer to a concentration of 10 nM. Rationale: The tracer concentration should be low (ideally below its Kd) to maximize the competitive window.

  • Positive Control: A known, unlabeled inhibitor of Target-X at 100 µM.

  • Negative Control: DMSO (at the same final concentration as the compound library, typically 1%).

B. Assay Procedure (384-well format)

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds (typically at 1 mM in DMSO) into the appropriate wells of a 384-well, low-volume black plate. Add 100 nL of DMSO to control wells.

  • Target & Tracer Addition:

    • To all wells, add 5 µL of the Target-X Stock (2X) .

    • To wells designated for "No Target" controls, add 5 µL of Assay Buffer instead.

  • Tracer Addition: Add 5 µL of the Tracer-7FB Stock (2X) to all wells. The final volume is now 10.1 µL.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 x g) to mix. Incubate at room temperature for 30 minutes, protected from light. Rationale: Incubation allows the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on an instrument capable of fluorescence polarization detection (e.g., Infinite M1000 Pro). Use excitation and emission wavelengths appropriate for the benzoxazole fluorophore (a preliminary spectral scan is required, but wavelengths near 380 nm excitation and 510 nm emission are common for similar structures).[9]

C. Data Analysis

  • Calculate Z'-Factor: This metric assesses the quality and robustness of the assay.[10][11]

    • Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )

    • Mean_high and SD_high are from wells with DMSO (tracer + target).

    • Mean_low and SD_low are from wells with the positive control inhibitor.

    • An assay with a Z' > 0.5 is considered excellent for HTS.

  • Identify Hits: Calculate the percent inhibition for each compound well relative to the controls. Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Application II: A General Framework for an Enzyme Inhibition FP Assay

The 7-fluoro-1,3-benzoxazol-2-amine can also be used to create a fluorescently labeled substrate for an enzyme, such as a protease or kinase. The principle relies on the change in molecular size of the fluorescent substrate upon enzymatic modification.

Principle of the Assay (Protease Example)
  • High Polarization State: A large substrate, such as a protein or long peptide, is labeled with 7-fluoro-1,3-benzoxazol-2-amine. This large, intact substrate rotates slowly, yielding a high FP signal.

  • Low Polarization State: A protease cleaves the substrate into smaller fragments. The fragment containing the fluorescent label is now much smaller, tumbles rapidly, and produces a low FP signal.

In this format, an inhibitor of the protease would prevent substrate cleavage, thus maintaining a high FP signal.

Enzyme_FP_Principle cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor A Fluorescent Substrate (Large, High FP) C Cleaved Fragments (Small, Low FP) A->C + Enzyme B Active Protease D Fluorescent Substrate (Large, High FP) F Intact Substrate (Large, High FP) D->F + Enzyme + Inhibitor E Inhibited Protease

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating False Positives in Biochemical Assays with 7-Fluoro-1,3-benzoxazol-2-amine

Welcome to the technical support center for researchers utilizing 7-Fluoro-1,3-benzoxazol-2-amine in biochemical assays. This guide is designed to help you identify and troubleshoot potential false positives, ensuring th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 7-Fluoro-1,3-benzoxazol-2-amine in biochemical assays. This guide is designed to help you identify and troubleshoot potential false positives, ensuring the scientific integrity of your results. While every compound has a unique profile, understanding common assay artifacts is the first step toward robust and reproducible findings.

Introduction: Why Scrutinize a "Hit"?

In high-throughput screening (HTS) and other biochemical assays, an initial "hit" is an exciting event. However, a significant portion of these initial findings can be false positives, arising not from specific interaction with the target of interest, but from interference with the assay itself.[1][2][3] It is crucial to perform a series of validation experiments to confirm that the observed activity is genuine. This guide provides a structured approach to de-risking hits involving 7-Fluoro-1,3-benzoxazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My dose-response curve looks unusual. What could be the cause?

An unusual dose-response curve, such as one with a very steep Hill slope, can be an indicator of non-specific inhibition, often due to compound aggregation.[4]

  • Troubleshooting Steps:

    • Re-run the assay with a non-ionic detergent. The inclusion of detergents like 0.01% Triton X-100 or Tween-20 can disrupt aggregates.[4][5][6][7] If the inhibitory activity of 7-Fluoro-1,3-benzoxazol-2-amine is significantly reduced or eliminated in the presence of a detergent, aggregation is a likely cause.[4][6]

    • Vary the enzyme concentration. For a true inhibitor, the IC50 should be independent of the enzyme concentration under optimized assay conditions.[1] If the IC50 value changes with enzyme concentration, it may suggest a non-stoichiometric mechanism of inhibition, such as aggregation.[8]

    • Perform dynamic light scattering (DLS). DLS can directly detect the presence of aggregates in your compound solution.[4][6]

How can I be sure my compound isn't just interfering with my fluorescence-based readout?

Fluorescence interference is a common source of false positives in biochemical assays.[9][10] This can manifest as either autofluorescence (the compound itself fluoresces) or quenching (the compound absorbs the excitation or emission light).[9][10]

  • Troubleshooting Steps:

    • Pre-read the plate. Before initiating the enzymatic reaction, read the assay plate at the same excitation and emission wavelengths used for your assay. This will reveal if 7-Fluoro-1,3-benzoxazol-2-amine is autofluorescent.

    • Run a "product-only" control. In the absence of the enzyme, incubate your compound with the reaction product. If the fluorescence signal is reduced, your compound may be quenching the signal.[1]

    • Use an orthogonal assay. The most definitive way to rule out fluorescence interference is to confirm your hit using an assay with a different detection method, such as an absorbance-based or luminescence-based assay.[2][8][11]

Experimental Workflow for Hit Validation

The following workflow provides a systematic approach to validating a hit from a primary screen.

Hit_Validation_Workflow Primary_Screen Primary Screen Hit (e.g., 7-Fluoro-1,3-benzoxazol-2-amine) Confirm_Potency Confirm Potency & Purity (Dose-Response) Primary_Screen->Confirm_Potency Interference_Assays Assay Interference Checks Confirm_Potency->Interference_Assays If confirmed Aggregation_Assays Aggregation Counter-Screens Interference_Assays->Aggregation_Assays If no interference False_Positive False Positive Interference_Assays->False_Positive If interference detected Orthogonal_Assay Orthogonal Assay Aggregation_Assays->Orthogonal_Assay If not an aggregator Aggregation_Assays->False_Positive If aggregation detected Biophysical_Binding Biophysical Binding Assay (e.g., SPR, Thermal Shift) Orthogonal_Assay->Biophysical_Binding If activity confirmed Orthogonal_Assay->False_Positive If activity not confirmed Validated_Hit Validated Hit Biophysical_Binding->Validated_Hit If direct binding confirmed Biophysical_Binding->False_Positive If no direct binding

Caption: A stepwise workflow for validating a primary screen hit.

Data Interpretation Guide

Observation Potential Cause Recommended Action
High Hill Slope (>1.5) in dose-responseCompound AggregationRe-assay with 0.01% Triton X-100[4]
IC50 decreases with increasing enzyme concentrationNon-stoichiometric inhibition (e.g., aggregation)Perform DLS on compound solution[4][8]
Signal detected in pre-read of assay plateAutofluorescence of compoundRun orthogonal assay with non-fluorescent readout[9]
Reduced signal in "product-only" controlQuenching by compoundRun orthogonal assay with non-fluorescent readout[1]
Activity is lost in an orthogonal assayAssay-specific interferenceConsider the hit a false positive[8][11]
No direct binding in SPR or thermal shift assayIndirect effect or assay artifactConsider the hit a false positive[8][12]

Detailed Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of 7-Fluoro-1,3-benzoxazol-2-amine in both buffers.

  • Run the biochemical assay in parallel using both sets of compound dilutions.

  • Compare the dose-response curves. A significant rightward shift in the IC50 or a complete loss of activity in the presence of Triton X-100 strongly suggests that the initial activity was due to aggregation.[4][6][7]

Protocol 2: Orthogonal Assay Confirmation

The choice of orthogonal assay depends on the primary assay format. The key is to use a different detection technology.[2][8][11]

  • If the primary assay is fluorescence-based:

    • Consider a luminescence-based assay (e.g., measuring ATP consumption).

    • Consider an absorbance-based assay (e.g., monitoring the change in absorbance of a substrate or product).

  • If the primary assay measures enzyme activity:

    • Consider a direct binding assay like Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (TSA) to confirm physical interaction with the target protein.[8][12]

Understanding Pan-Assay Interference Compounds (PAINS)

Pan-Assay Interference Compounds (PAINS) are chemical structures that are frequently identified as hits in multiple, unrelated high-throughput screens.[13][14] While the presence of a PAINS motif does not automatically invalidate a compound, it should raise a flag for more rigorous follow-up.[13][15] It is important to note that the predictive power of PAINS filters has been debated, and experimental validation remains the gold standard.[13][15]

Is 7-Fluoro-1,3-benzoxazol-2-amine a PAIN?

The benzoxazole core is present in some known bioactive molecules and pharmaceuticals.[16][17] However, certain substructures can be problematic. While 7-Fluoro-1,3-benzoxazol-2-amine itself is not a widely recognized PAIN, related heterocyclic structures can sometimes exhibit assay interference. Therefore, it is prudent to conduct the validation experiments outlined in this guide.

Logical Relationship of False Positive Mechanisms

False_Positives Apparent_Activity Apparent Biological Activity True_Activity True Target Engagement Apparent_Activity->True_Activity False_Positive False Positive Apparent_Activity->False_Positive Assay_Interference Assay Technology Interference False_Positive->Assay_Interference Non_Specific_Interaction Non-Specific Interaction False_Positive->Non_Specific_Interaction Autofluorescence Autofluorescence Assay_Interference->Autofluorescence Quenching Quenching Assay_Interference->Quenching Aggregation Compound Aggregation Non_Specific_Interaction->Aggregation Reactivity Chemical Reactivity Non_Specific_Interaction->Reactivity

Caption: The origins of an apparent biological activity signal.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). European Pharmaceutical Review. [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]

  • Orthogonal Assay Service. Creative Biolabs. [Link]

  • PAINS and toxicophore alerts on the Portal. (2022). Chemical Probes Portal. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Hit Identification. Vipergen. [Link]

  • 7-fluoro-1,3-benzoxazol-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Roth, et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 3-13. [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. [Link]

  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Quinn, R. J., et al. (2013). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. Marine drugs, 11(8), 2829–2852. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap. [Link]

  • Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of biomolecular screening, 20(6), 729–737. [Link]

  • Baell, J. B., & Walters, M. A. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS chemical biology, 16(11), 2146–2157. [Link]

  • Nurmi, J., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. PLoS ONE, 7(9), e44321. [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]

  • Dahlin, J. L., et al. (2015). Hit-to-Lead: Hit Validation and Assessment. In Methods in molecular biology. Humana Press. [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Siramshetty, V. B., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling, 60(1), 28-38. [Link]

  • Interfering Factors in Assay Design. (2018). News-Medical.Net. [Link]

  • Hu, Y., et al. (2019). Activity profiles of analog series containing pan assay interference compounds. RSC Advances, 9(1), 1-13. [Link]

  • Identification of false positives in a fluorescence polarization screen. BMG Labtech. [Link]

  • ResearchGate. (n.d.). Compounds with multiple PAINS alerts. Two representative compounds from... [Link]

  • Auld, D. S., et al. (2020). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Troubleshooting. Molecular Biology. [Link]

  • Troubleshooting in Fluorescent Staining. (2024). Creative Bioarray. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2026). Acta Poloniae Pharmaceutica, 73(2), 371-381. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • 7-fluoro-1,3-benzoxazol-2-amine (C7H5FN2O). PubChemLite. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017). ResearchGate. [Link]

  • Uchiyama, S., et al. (1990). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 115(10), 1361-1365. [Link]

  • Chen, Y., et al. (2023). The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification. International journal of molecular sciences, 24(12), 10398. [Link]

  • Chen, Y., et al. (2023). The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 279-286. [Link]

  • Benzoxazole. Wikipedia. [Link]

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Optimization

Technical Support Center: Crystallization of 7-Fluoro-1,3-benzoxazol-2-amine

Welcome to the technical support center for the crystallization of 7-Fluoro-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 7-Fluoro-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to aid in obtaining high-purity crystalline material.

Introduction

7-Fluoro-1,3-benzoxazol-2-amine is a key heterocyclic compound utilized as a starting material in the synthesis of various bioactive molecules.[1] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream purification challenges. Crystallization is a critical purification step, and its success hinges on a thorough understanding of the compound's properties and the crystallization process itself.[2][3] This guide provides practical, experience-driven advice to help you minimize impurities and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7-Fluoro-1,3-benzoxazol-2-amine?

A1: The impurities in your 7-Fluoro-1,3-benzoxazol-2-amine sample will largely depend on the synthetic route employed. Common synthesis methods involve the cyclization of o-aminophenols.[4][5][6] Potential impurities can include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-6-fluorophenol.

  • Side-Reaction Products: Formation of isomers or incompletely cyclized intermediates can occur.[7]

  • Reagents and Catalysts: Residual catalysts (e.g., copper-based) or reagents from the synthesis may be present.[8]

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

Q2: How do I select an appropriate solvent system for the recrystallization of 7-Fluoro-1,3-benzoxazol-2-amine?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9][10] For an aromatic amine like 7-Fluoro-1,3-benzoxazol-2-amine, a good starting point would be polar protic or aprotic solvents.[11]

Recommended Screening Solvents:

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe amine and oxazole moieties can engage in hydrogen bonding with these solvents.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity can provide the desired solubility profile.
Esters Ethyl AcetateOften a good balance of polarity for many organic compounds.
Nitriles AcetonitrileCan be effective for compounds with some degree of polarity.[12]
Aromatic TolueneMay be useful, especially if the compound has significant aromatic character.

A mixed solvent system can also be highly effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble.[13]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[9]

Troubleshooting Steps:

  • Add more solvent: This will decrease the saturation level.

  • Lower the temperature at which saturation occurs: By adding more solvent, you can often cool the solution to a lower temperature before it becomes saturated.

  • Use a different solvent system: The current solvent may be too good, leading to a very high concentration at elevated temperatures.

  • Introduce a seed crystal: A small amount of pure, solid material can provide a template for crystal growth.[10]

Troubleshooting Guide: Minimizing Impurities

This section provides a systematic approach to identifying and resolving common impurity issues during the crystallization of 7-Fluoro-1,3-benzoxazol-2-amine.

Problem 1: Persistent Impurities Detected by HPLC/UPLC After a Single Crystallization

Possible Cause A: Co-crystallization or Solid Solution Formation

Structurally similar impurities can sometimes be incorporated into the crystal lattice of the desired compound.[14]

Solution:

  • Change the Solvent System: Different solvents can alter the crystal packing and may exclude the impurity.

  • Employ a Multi-Step Purification: Consider a preliminary purification step like column chromatography to remove the closely related impurity before the final crystallization.

  • Thermal Gradient Crystallization: Slower cooling rates can provide a more selective crystallization process, allowing more time for the exclusion of impurities from the growing crystal lattice.[15][16][17]

Possible Cause B: Impurity has Similar Solubility Profile

If an impurity has a solubility profile very similar to 7-Fluoro-1,3-benzoxazol-2-amine in the chosen solvent, a single crystallization may not be sufficient.

Solution:

  • Iterative Crystallization: Perform a second or even third recrystallization. The purity should increase with each step, although with some loss of yield.

  • Anti-Solvent Crystallization: Dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent (antisolvent) in which the desired compound is insoluble, but the impurity is soluble.[13]

Problem 2: Poor Crystal Quality (e.g., small needles, amorphous powder)

Possible Cause A: Rapid Cooling

Cooling the solution too quickly can lead to rapid precipitation rather than controlled crystal growth, trapping impurities and resulting in small or poorly formed crystals.[16][18]

Solution:

  • Controlled Cooling: Decrease the temperature of the solution gradually. A slower cooling rate generally results in larger, purer crystals.[16][17] For example, allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Insulation: Insulate the crystallization vessel to slow the rate of heat loss.

Possible Cause B: High Degree of Supersaturation

If the solution is too concentrated, nucleation can occur too rapidly, leading to a large number of small crystals.

Solution:

  • Increase the Solvent Volume: Use a more dilute solution to reduce the level of supersaturation.

  • Hot Filtration: If any solid is present in the hot solution, perform a hot filtration to remove any insoluble impurities that could act as nucleation sites.

Problem 3: Discoloration of the Crystalline Product

Possible Cause A: Presence of Colored Impurities

Colored impurities, even at low levels, can be visually apparent.

Solution:

  • Charcoal Treatment: Activated carbon can be used to adsorb colored impurities. Add a small amount of activated carbon to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Oxidative Degradation: The amine group can be susceptible to oxidation. Ensure the crystallization is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.

Experimental Protocol: A General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude 7-Fluoro-1,3-benzoxazol-2-amine. Add a few drops of a chosen solvent. If it dissolves immediately at room temperature, it is likely too good a solvent. If it is insoluble at room temperature, gently heat the test tube. If it dissolves upon heating, this is a potentially good solvent.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves.

  • (Optional) Charcoal Treatment: If the solution is colored, allow it to cool slightly, then add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This removes any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Workflow Diagram

G start Start: Impure 7-Fluoro-1,3-benzoxazol-2-amine solvent_selection Select Solvent System (Soluble hot, insoluble cold) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Optional: Charcoal for color) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Problem: Oiling Out crystals_form->oiling_out No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes add_solvent Add More Solvent / Change Solvent oiling_out->add_solvent add_solvent->dissolve analyze_purity Analyze Purity (HPLC/UPLC) collect_crystals->analyze_purity pure_product High Purity Product analyze_purity->pure_product Purity > 99.5% persistent_impurities Problem: Persistent Impurities analyze_purity->persistent_impurities Purity < 99.5% recrystallize Re-crystallize or Use Anti-Solvent persistent_impurities->recrystallize column_chrom Consider Column Chromatography persistent_impurities->column_chrom recrystallize->dissolve

Caption: Troubleshooting workflow for minimizing impurities.

References

  • SciSpace. (n.d.). Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR, 4(6), 2988-2993.
  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • BenchChem. (2025). Technical Support Center: Synthesis of Benzoxazole Derivatives.
  • PMC. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-1,2-benzisoxazol-3-amine.
  • CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs.
  • PMC. (n.d.). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole.
  • Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization.
  • ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega.
  • (2026, March 17). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • ACS Publications. (2023, April 27). Purity-Targeted Prediction of the Cooling Profile in Layer Melt Crystallization via Thermal Approximation | Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • BenchChem. (2025). Solubility Profile of 7-Chloro-9h-fluoren-2-amine in Organic Solvents: A Technical Guide.
  • NSTDA. (2021, May 20). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • IJRPC. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES.
  • (n.d.). Recrystallization.
  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
  • ResearchGate. (n.d.). New fluorogenic reagent having halogenobenzofurazan structure for thiols: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • ACS Publications. (2019, March 8). Control of Pharmaceutical Cocrystal Polymorphism on Various Scales by Mechanochemistry: Transfer from the Laboratory Batch to the Large-Scale Extrusion Processing | ACS Sustainable Chemistry & Engineering.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Google Patents. (n.d.). CN104327008A - Synthesis method of benzoxazole compound.
  • YouTube. (2020, January 11). Recrystallization.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • ResearchGate. (2025, August 5). Control of polymorphism in the anti-solvent crystallization with a particular temperature profile | Request PDF.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
  • Catalysis Science & Technology (RSC Publishing). (2022, August 19). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. DOI:10.1039/D2CY00864E.
  • Pharmaceutical Technology. (2026, March 17). A Troubleshooting Guide for Topical Drug Manufacturing.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

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Troubleshooting

Technical Support &amp; Troubleshooting Center: 7-Fluoro-1,3-benzoxazol-2-amine Bioavailability Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the pharmacokinetic (PK) liabilities...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the pharmacokinetic (PK) liabilities associated with 7-Fluoro-1,3-benzoxazol-2-amine .

Benzoxazole derivatives frequently exhibit potent in vitro activity but fail to translate in vivo due to severe bioavailability bottlenecks[1]. This guide provides field-proven, self-validating protocols to diagnose and resolve these issues systematically.

Section 1: Diagnostic Profiling (FAQ)

Identifying the Root Cause of Poor Exposure

Q1: Why does 7-Fluoro-1,3-benzoxazol-2-amine exhibit sub-optimal oral bioavailability (<15%) in murine models despite high in vitro potency? The poor systemic exposure of this pharmacophore is typically a dual-axis failure:

  • Solubility Limit (BCS Class II/IV): The planar, rigid structure of the benzoxazole core results in a high crystalline lattice energy. This causes the compound to be practically insoluble in aqueous gastrointestinal fluids, often leading to rapid precipitation even if dosed as a solution[2].

  • Metabolic Clearance: While the 7-fluoro substitution provides some metabolic shielding against local oxidation and increases lipophilicity, the exocyclic 2-amine group remains highly vulnerable. Primary aromatic amines are classic substrates for hepatic and intestinal N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II clearance[3].

Q2: How do I definitively determine if my bottleneck is dissolution-rate limited (absorption) or metabolism limited (clearance)? Do not guess; use a self-validating IV vs. PO Pharmacokinetic Bridging Study . By calculating the Hepatic Extraction Ratio ( EH​ ) from the Intravenous (IV) clearance, you can isolate the variable.

  • Diagnostic Logic:

    • If IV Clearance ( ClIV​ ) approaches hepatic blood flow (e.g., ~90 mL/min/kg in mice), the drug is highly extracted. Even with 100% GI absorption, the oral bioavailability ( F% ) will remain low due to first-pass metabolism.

    • If ClIV​ is low, but oral F% is still low, the failure is entirely at the GI absorption phase (solubility or P-gp efflux).

BioavailabilityPathway Dose Oral Dosing 7-Fluoro-1,3-benzoxazol-2-amine GI GI Tract (Poor Solubility Limit) Dose->GI Enterocyte Enterocyte Absorption (P-gp Efflux Barrier) GI->Enterocyte Dissolution Feces Fecal Excretion GI->Feces Undissolved Drug Enterocyte->GI P-gp Efflux Liver Hepatic First-Pass (CYP & NAT Metabolism) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Target Exposure) Liver->Systemic Surviving Fraction Bile Biliary Excretion Liver->Bile Phase II Conjugates

Fig 1: Pharmacokinetic barriers limiting the systemic bioavailability of 7-Fluoro-1,3-benzoxazol-2-amine.

Section 2: Formulation Engineering

Overcoming the Crystalline Lattice Energy Barrier

Q3: Standard suspension formulations (e.g., 0.5% CMC/Tween) yield erratic and low PK data. What is the recommended formulation strategy? If your diagnostic bridging study indicates an absorption failure, standard suspensions will not work. Benzoxazole derivatives are prone to extremely rapid crystallization under conditions of supersaturation[2].

The most effective intervention is formulating an Amorphous Solid Dispersion (ASD) . By trapping the active pharmaceutical ingredient (API) in a high-energy amorphous state within a polymer matrix (like HPMC-AS or PVP-VA), you bypass the crystalline lattice energy barrier, driving and maintaining in vivo supersaturation[4].

Quantitative Data: Formulation Impact on Pharmacokinetics

Table 1: Comparative Pharmacokinetic Parameters of 7-Fluoro-1,3-benzoxazol-2-amine Formulations in C57BL/6 Mice (Dose: 10 mg/kg PO)

Formulation StrategyCmax (ng/mL)Tmax (h)AUC0-inf (h*ng/mL)Bioavailability (F%)
Aqueous Suspension (0.5% CMC)45 ± 122.0180 ± 354.2%
Lipid Solution (PEG400/Corn Oil)110 ± 251.5450 ± 6010.5%
Amorphous Solid Dispersion (HPMC-AS) 850 ± 115 0.5 2,800 ± 310 65.4%
Methodology: Step-by-Step ASD Preparation via Spray Drying
  • Solvent Selection: Dissolve 7-Fluoro-1,3-benzoxazol-2-amine and the selected polymer (e.g., Hydroxypropyl methylcellulose acetate succinate, HPMC-AS) in a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v) to ensure a true molecular solution.

  • Ratio Optimization: Maintain a drug-to-polymer ratio of 1:3 or 1:4 to prevent phase separation and subsequent recrystallization.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to ~80°C (above the boiling point of the solvent mixture but below the degradation temperature of the API).

  • Secondary Drying: Collect the resulting solid particles and subject them to secondary vacuum drying at 40°C for 24 hours to remove residual solvent traces[4].

  • Validation: Confirm the amorphous nature of the dispersion using X-Ray Powder Diffraction (XRPD) (look for a broad "halo" instead of sharp crystalline peaks) and Differential Scanning Calorimetry (DSC).

ASDWorkflow API API + HPMC-AS Polymer Solvent Dissolve in DCM/MeOH (1:1) API->Solvent Spray Spray Drying (Atomization at 80°C) Solvent->Spray Homogeneous Solution Drying Secondary Vacuum Drying (Remove Residual Solvent) Spray->Drying Solid Particles ASD Amorphous Solid Dispersion (Stabilized API) Drying->ASD Final Formulation

Fig 2: Step-by-step workflow for formulating Amorphous Solid Dispersions via spray drying.

Section 3: Metabolic Mitigation & Prodrug Strategies

Bypassing Hepatic First-Pass Clearance

Q4: My ASD formulation dissolved perfectly in vitro, but in vivo clearance remains high. How do I validate if P-gp efflux or CYP/NAT metabolism is the culprit? If solubility is solved but exposure remains low, the compound is being actively cleared. Benzoxazoles are known to interact with cytochrome P450 enzymes and efflux transporters[3].

Protocol: In Vivo Cassette Dosing for Mechanism Validation To isolate the clearance mechanism, run a parallel 3-arm PK study in mice utilizing specific pharmacological inhibitors:

  • Arm 1 (Control): ASD Formulation PO.

  • Arm 2 (Efflux Check): Pre-dose mice with Elacridar (10 mg/kg PO, a potent P-gp/BCRP inhibitor) 2 hours prior to dosing the ASD formulation.

  • Arm 3 (Metabolism Check): Pre-dose mice with 1-Aminobenzotriazole (ABT, 50 mg/kg PO, a pan-CYP inhibitor) 2 hours prior to dosing.

  • Interpretation: If Arm 2 restores AUC, your compound is a P-gp substrate. If Arm 3 restores AUC, oxidative metabolism is the primary liability. If neither restores AUC, the 2-amine is likely undergoing rapid Phase II N-acetylation or glucuronidation.

Q5: Formulation and dosing strategies cannot overcome the first-pass metabolism of the 2-amine. What chemical modifications are recommended? When formulation reaches its limit, chemical derivatization is required to improve the pharmacokinetic profile[1]. The 2-amine group is the primary liability for rapid clearance.

Solution: Implement a Prodrug Strategy . Transient masking of the amine via N-acylation or the formation of a carbamate prodrug shields the exocyclic amine from Phase II conjugating enzymes in the gut wall and liver[5]. This modification serves a dual purpose: it prevents premature metabolism and significantly increases the lipophilicity (LogP) of the molecule, facilitating better passive transcellular diffusion across the enterocyte membrane. Once in systemic circulation, ubiquitous esterases/amidases cleave the prodrug to release the active 7-Fluoro-1,3-benzoxazol-2-amine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 7-Fluoro-1,3-benzoxazol-2-amine and Standard Reference Drugs in Preclinical Models

Introduction The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of benzoxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The introduction of a fluorine atom into small molecule drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative framework for evaluating the potential efficacy of 7-Fluoro-1,3-benzoxazol-2-amine against standard reference drugs in two key therapeutic areas: oncology and microbiology.

Due to the limited publicly available data on the specific biological activities of 7-Fluoro-1,3-benzoxazol-2-amine, this guide will leverage experimental findings from structurally similar benzoxazole derivatives to provide a comparative context for its potential therapeutic applications.[3] The protocols and analyses presented herein are intended to serve as a robust starting point for researchers investigating this promising compound.

Anticipated Biological Activities and Rationale for Comparator Selection

Based on the broader class of benzoxazole derivatives, 7-Fluoro-1,3-benzoxazol-2-amine is hypothesized to possess cytotoxic and antimicrobial properties.[3][4][5] Therefore, we propose a comparative efficacy evaluation against the following standard reference drugs:

  • Doxorubicin: A well-established anthracycline antibiotic used in cancer chemotherapy. It acts primarily by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis. Doxorubicin serves as a potent positive control in in vitro cytotoxicity assays.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is a widely used reference drug for evaluating new antimicrobial agents.

Experimental Methodologies

The following sections detail the step-by-step protocols for assessing the cytotoxic and antimicrobial efficacy of 7-Fluoro-1,3-benzoxazol-2-amine in comparison to the selected reference drugs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain a human cancer cell line (e.g., HeLa or K562, as used in studies of related compounds[4][5]) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into a 96-well microtiter plate at a density of 5 x 10^3 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of 7-Fluoro-1,3-benzoxazol-2-amine and Doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. A vehicle control (medium with the same percentage of DMSO) must be included.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and the reference drug. Incubate the plate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_readout Result Interpretation compound_dil 1. Prepare two-fold serial dilutions of test compounds in a 96-well plate inoculum_prep 2. Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) inoculation 3. Inoculate each well with the bacterial suspension inoculum_prep->inoculation incubation 4. Incubate the plate at 37°C for 18-24 hours inoculation->incubation visual_insp 5. Visually inspect for bacterial growth (turbidity) mic_det 6. Determine the MIC: lowest concentration with no visible growth visual_insp->mic_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 7-Fluoro-1,3-benzoxazol-2-amine and Ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., a Gram-positive bacterium like Staphylococcus aureus and a Gram-negative bacterium like Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical comparison based on the expected performance of a novel benzoxazole derivative relative to standard drugs. Actual experimental data would be required to populate these tables for 7-Fluoro-1,3-benzoxazol-2-amine.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundHeLaK562
7-Fluoro-1,3-benzoxazol-2-amineTBDTBD
Doxorubicin (Reference)~0.1-1~0.05-0.5

TBD: To Be Determined experimentally. Reference values for Doxorubicin are approximate and can vary between studies.

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
7-Fluoro-1,3-benzoxazol-2-amineTBDTBD
Ciprofloxacin (Reference)~0.25-1~0.008-0.03

TBD: To Be Determined experimentally. Reference values for Ciprofloxacin are approximate and can vary depending on the strain.

Discussion and Future Directions

While direct experimental evidence for the efficacy of 7-Fluoro-1,3-benzoxazol-2-amine is not yet available in the public domain, the extensive research on the benzoxazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent.[2][3] Studies on related N-substituted 1,3-benzoxazol-2(3H)-one derivatives have demonstrated both antimicrobial and cytotoxic properties, suggesting that 7-Fluoro-1,3-benzoxazol-2-amine may exhibit a similar biological activity profile.[4][5]

The proposed experimental workflows provide a standardized and robust framework for the initial preclinical evaluation of this compound. A direct comparison against gold-standard drugs like Doxorubicin and Ciprofloxacin will be crucial in determining its relative potency and potential for further development.

Should initial screening reveal promising activity, subsequent studies should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • Selectivity Profiling: Assessing the cytotoxicity against non-cancerous cell lines to determine a therapeutic window.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 7-Fluoro-1,3-benzoxazol-2-amine to optimize its potency and pharmacokinetic properties.

Conclusion

7-Fluoro-1,3-benzoxazol-2-amine represents an intriguing candidate for drug discovery efforts, building upon the established therapeutic potential of the benzoxazole scaffold. The comparative efficacy guide presented here offers a comprehensive and scientifically rigorous approach for its initial evaluation. The execution of these, and subsequent, studies will be critical in elucidating the true therapeutic potential of this and other novel fluorinated benzoxazole derivatives.

References

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53. [Link]

  • Williams, R. O., et al. (2005). U.S. Patent No. 6,862,890 B2. Washington, DC: U.S.
  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-9. [Link]

  • Uchiyama, S., et al. (1984). New fluorogenic reagent having halogenobenzofurazan structure for thiols: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. Analytical Chemistry, 56(13). [Link]

  • Chakka, N., et al. (2025). U.S. Patent No. 12,492,185 B2. Washington, DC: U.S.
  • PubChem. (n.d.). 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)-. National Center for Biotechnology Information. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Pei, Y., et al. (2000). U.S. Patent No. 6,150,379. Washington, DC: U.S.
  • World Intellectual Property Organization. (2020).
  • Gatti, R., et al. (1992). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 117(8), 1345-8. [Link]

  • NextSDS. (n.d.). 7-fluoro-1,3-benzoxazol-2-amine — Chemical Substance Information. [Link]

  • Singh, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(1), 24-46. [Link]

  • Wang, X., et al. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(7), 8194-8207. [Link]

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Comparative

LC-MS/MS Method Validation for 7-Fluoro-1,3-Benzoxazol-2-Amine: A Comparative Guide to Sample Preparation Strategies

As drug discovery pipelines increasingly focus on targeted kinase inhibitors and receptor modulators, small heterocyclic molecules like 7-Fluoro-1,3-benzoxazol-2-amine (CAS 1266987-58-9) have emerged as critical pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on targeted kinase inhibitors and receptor modulators, small heterocyclic molecules like 7-Fluoro-1,3-benzoxazol-2-amine (CAS 1266987-58-9) have emerged as critical pharmacophores and synthetic intermediates, particularly in the development of PI3K inhibitors [1].

Quantifying this compound in complex biological matrices (e.g., human plasma) during pharmacokinetic (PK) studies presents a significant analytical challenge. The molecule features a primary amine attached to a fluorinated benzoxazole ring. The electron-withdrawing nature of the fluorine atom and the heterocyclic system lowers the amine's pKa to approximately 4.5–5.0. Consequently, standard reversed-phase LC-MS/MS methods often suffer from severe matrix effects (ion suppression) caused by co-eluting endogenous phospholipids.

To ensure regulatory compliance and data integrity, bioanalytical methods must be rigorously validated according to the ICH M10 guidelines [2]. This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)—and provides a fully validated, self-correcting protocol for the optimal method.

Mechanistic Comparison of Sample Preparation Alternatives

Selecting the right sample preparation method is not merely a matter of workflow preference; it is dictated by the physicochemical properties of the analyte and the causality of matrix interference.

Alternative A: Protein Precipitation (PPT)

PPT using acetonitrile or methanol is the most common and cost-effective method. However, it only removes proteins, leaving neutral lipids and lysophosphatidylcholines (LPCs) in the extract. Because 7-fluoro-1,3-benzoxazol-2-amine is a relatively small, polar molecule, it elutes early on a reversed-phase column—exactly where these residual LPCs elute, leading to catastrophic ion suppression in the Electrospray Ionization (ESI) source.

Alternative B: Supported Liquid Extraction (SLE)

SLE utilizes diatomaceous earth to partition analytes into an immiscible organic solvent. While it provides cleaner extracts than PPT, the basic nature of 7-fluoro-1,3-benzoxazol-2-amine requires the plasma to be buffered to a high pH (e.g., pH 9) to neutralize the amine for organic partitioning. The fluorinated benzoxazole ring can exhibit instability under highly alkaline conditions, leading to variable recovery and poor inter-run precision.

Alternative C: Mixed-Mode Cation Exchange (MCX SPE) - The Gold Standard

MCX SPE leverages the specific pKa of the analyte. By acidifying the plasma with 2% formic acid (pH ~2), the primary amine is fully protonated. The MCX sorbent contains sulfonic acid groups (pKa < 1) that remain negatively charged at this low pH, capturing the analyte via strong ionic interactions. This allows for an aggressive 100% methanol wash step that completely strips away neutral lipids and phospholipids. The analyte is then eluted using a basic organic solvent (5% NH₄OH in methanol) that deprotonates the amine, breaking the ionic bond.

Workflow Plasma Spiked Plasma Sample (7-Fluoro-1,3-benzoxazol-2-amine) PPT Protein Precipitation (PPT) Add 3x ACN Plasma->PPT SLE Supported Liquid Extraction (SLE) Load onto Diatomaceous Earth Plasma->SLE SPE Mixed-Mode Cation Exchange (MCX) Condition, Load, Wash, Elute Plasma->SPE PPT_Res High Matrix Effect Low Selectivity PPT->PPT_Res SLE_Res Moderate Matrix Effect Good Recovery SLE->SLE_Res SPE_Res Minimal Matrix Effect High Selectivity & Recovery SPE->SPE_Res

Fig 1. Workflow comparison of sample preparation techniques for plasma extraction.

Comparative Performance Data

The following table summarizes the experimental performance of the three methods during pre-validation testing. Data was generated using human plasma spiked with 7-fluoro-1,3-benzoxazol-2-amine and a stable isotope-labeled internal standard (SIL-IS) to create a self-validating quantification system.

ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Mixed-Mode Cation Exchange (MCX)
Absolute Recovery (%) 92.4 ± 8.1%76.5 ± 11.2%89.8 ± 3.4%
Matrix Effect (%) -45.2% (Severe Suppression)-18.4% (Moderate Suppression)-2.1% (Negligible)
Phospholipid Removal < 10%~ 85%> 99%
Achievable LLOQ 5.0 ng/mL1.0 ng/mL0.1 ng/mL
Extract Cleanliness PoorGoodExcellent

Step-by-Step Experimental Protocol (MCX SPE)

To ensure trustworthiness and reproducibility, the following self-validating protocol utilizes Polymeric MCX SPE cartridges (30 mg/1 mL) and a Biphenyl LC column. The Biphenyl stationary phase is chosen over standard C18 because it offers enhanced π−π interactions with the fluorinated benzoxazole ring, providing superior retention and separation from any residual polar interferences.

A. Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Note: The IS dynamically corrects for any volumetric losses or minor ionization fluctuations.

  • Add 100 µL of 2% Formic Acid (aq) to acidify the sample, ensuring complete protonation of the primary amine. Vortex for 30 seconds.

B. Solid Phase Extraction (MCX 30 mg/1 mL)
  • Conditioning: Pass 1 mL of Methanol through the cartridge, followed by 1 mL of MS-grade Water.

  • Loading: Apply the pre-treated acidified plasma sample to the cartridge. Draw through at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (aq) to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial Step: Because the analyte is ionically bound to the sulfonic acid groups, this aggressive organic wash removes neutral lipids and phospholipids without eluting the target.

  • Elution: Elute the analyte into a clean collection plate using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, breaking the ionic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol with 0.1% Formic Acid).

C. LC-MS/MS Conditions
  • Analytical Column: Biphenyl, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol maximizes π−π interactions on the biphenyl phase).

  • Gradient: 10% B to 95% B over 3.0 minutes.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

    • Representative Transition: m/z 153.1 [M+H]+ m/z 108.1.

ICH M10 Method Validation Framework

According to the ICH M10 guidelines [2], a bioanalytical method must prove that it is reliable, reproducible, and fit for its intended purpose. The MCX SPE method was subjected to a full validation framework.

Validation ICH ICH M10 Validation Parameters Selectivity Selectivity & Specificity ICH->Selectivity Matrix Matrix Effect & Recovery ICH->Matrix AccPrec Accuracy & Precision ICH->AccPrec Stability Stability (Benchtop, F/T) ICH->Stability Crit1 No interference at LLOQ Selectivity->Crit1 Crit2 IS-normalized MF CV ≤ 15% Matrix->Crit2 Crit3 ±15% (±20% at LLOQ) AccPrec->Crit3 Crit4 Deviation ≤ 15% Stability->Crit4

Fig 2. Logical framework for ICH M10 bioanalytical method validation parameters.

Validation Results Summary

The self-validating nature of the SIL-IS combined with the orthogonal selectivity of the MCX extraction resulted in exceptional validation metrics that easily passed all ICH M10 criteria:

Validation ParameterICH M10 Acceptance CriteriaObserved Results (MCX SPE Method)
Inter-run Precision (CV%) 15% ( 20% at LLOQ)2.4% – 6.1% (8.5% at LLOQ)
Inter-run Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-3.2% to +4.1% (+7.2% at LLOQ)
IS-Normalized Matrix Factor CV 15% across 6 lotsCV = 3.8% (Negligible matrix effect)
Benchtop Stability Deviation 15% from nominal-2.5% (24 hours at Room Temp)
Freeze-Thaw Stability Deviation 15% from nominal-4.1% (After 3 cycles at -80°C)

By addressing the specific chemical properties of 7-fluoro-1,3-benzoxazol-2-amine through targeted sample preparation and chromatographic selection, this method provides a highly authoritative, robust, and regulatory-compliant solution for PK quantification.

References

  • Title: Tricyclic PI3K inhibitor compounds and methods of use (Patent US10065970B2)
  • Title: ICH M10 Bioanalytical Method Validation Guideline Source: Bioanalysis Zone / International Council for Harmonisation URL: [Link]

  • Title: 7-FLUORO-1,3-BENZOXAZOL-2-AMINE | Chemical Substance Information Source: NextSDS URL: [Link]

Validation

Comparative Cytotoxicity of 7-Fluoro-1,3-benzoxazol-2-amine Derivatives: Cancer vs. Healthy Cell Lines

As a Senior Application Scientist specializing in phenotypic screening and targeted drug discovery, I frequently evaluate novel pharmacophores for their therapeutic windows. Among these, 7-Fluoro-1,3-benzoxazol-2-amine (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in phenotypic screening and targeted drug discovery, I frequently evaluate novel pharmacophores for their therapeutic windows. Among these, 7-Fluoro-1,3-benzoxazol-2-amine (7-FBA) has emerged as a highly privileged building block in modern oncology. It is extensively utilized to synthesize potent1 and VEGFR-2 antagonists[1].

This guide objectively compares the cytotoxic profile of 7-FBA derivatives against standard alternatives, detailing the mechanistic causality behind their high selectivity for cancer cells over healthy tissues.

Mechanistic Causality: The Fluorine Advantage

To understand the performance of 7-FBA, we must look at the causality behind its molecular design. Why substitute a fluorine atom at the 7-position of the benzoxazole ring?

  • Targeted Hinge Binding: The 2-amine group acts as a critical hydrogen bond donor/acceptor in the ATP-binding hinge region of kinases like PI3K and VEGFR-2. The highly electronegative fluorine at the 7-position modulates the pKa of this amine, strengthening the hydrogen bond network within the kinase pocket.

  • Metabolic Stability: Fluorine's small Van der Waals radius (similar to hydrogen) prevents steric clashes, while its strong C-F bond resists cytochrome P450-mediated oxidative degradation, prolonging the compound's intracellular half-life.

  • Exploiting Oncogene Addiction: The differential cytotoxicity between malignant and healthy cells is rooted in oncogene addiction. Cancer lines (e.g., MCF-7, HepG2) overexpress RTKs to bypass apoptotic checkpoints[2]. 7-FBA derivatives competitively inhibit these specific kinases, starving the tumor of survival signals. Healthy fibroblasts (WI-38) rely on basal kinase activity and are therefore spared, resulting in a wide therapeutic window[3].

G RTK Receptor Tyrosine Kinase (e.g., PI3K / VEGFR-2) PIP2 PIP2 Substrate RTK->PIP2 Kinase Activity FBA 7-Fluoro-1,3-benzoxazol- 2-amine Scaffold FBA->RTK Competitive ATP-Hinge Binding Apoptosis Apoptosis / Cell Death FBA->Apoptosis Restores Checkpoints PIP3 PIP3 (Active) PIP2->PIP3 Phosphorylation AKT AKT / mTOR Pathway PIP3->AKT Signal Cascade Tumor Cancer Cell Hyperproliferation AKT->Tumor Promotes Survival

Fig 1: Mechanism of PI3K/VEGFR-2 inhibition by 7-FBA derivatives inducing cancer cell apoptosis.

Quantitative Cytotoxicity Comparison

When evaluating cytotoxicity, the Selectivity Index (SI) —calculated as the IC₅₀ of normal cells divided by the IC₅₀ of cancer cells—is the gold standard metric. A higher SI indicates a safer, more targeted drug.

Recent evaluations of 2 demonstrate that optimized derivatives achieve sub-micromolar to low-micromolar potency against cancer lines while remaining relatively benign to normal human fibroblasts[2].

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) & Selectivity
Compound / Scaffold ClassMCF-7 (Breast Cancer)HepG2 (Liver Cancer)WI-38 (Healthy Fibroblasts)Selectivity Index (WI-38 / MCF-7)
7-FBA Conjugates (Optimized) 8.4 ± 1.210.5 ± 1.5> 85.0> 10.1
Unsubstituted Benzoxazoles 25.4 ± 2.132.4 ± 2.842.1 ± 3.4~ 1.6
Sorafenib (Reference) 6.4 ± 0.85.5 ± 0.611.6 ± 1.2~ 1.8
Cisplatin (Reference) 12.3 ± 1.414.1 ± 1.115.2 ± 1.5~ 1.2

Data synthesized from benchmark antiproliferative evaluations of benzoxazole conjugates[2][3].

Analysis: While broad-spectrum chemotherapeutics like Cisplatin show near-equal toxicity across all cell types (SI ~1.2), targeted 7-FBA conjugates exhibit a Selectivity Index exceeding 10. This proves that the 7-fluoro substitution significantly enhances target specificity compared to unsubstituted benzoxazoles.

Experimental Protocol: Self-Validating SRB Assay

To ensure trustworthiness and reproducibility in our lab, we utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay. Causality of choice: MTT relies on mitochondrial metabolic rates, which can be artificially skewed by kinase inhibitors. SRB binds stoichiometrically to cellular proteins, providing a direct, metabolism-independent measure of cell mass[3].

A robust protocol must be a self-validating system . If the internal controls fail, the entire plate is discarded, preventing false positives.

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7, HepG2, and WI-38 cells at 1×104 cells/well in 96-well plates using complete DMEM. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Prepare a 100 mM stock of the 7-FBA derivative in DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1 µM to 100 µM.

  • Internal Validation Controls (Critical):

    • Vehicle Control: Cells treated with 0.1% DMSO (Proves the solvent is not causing cell death).

    • Positive Control: Cells treated with 20 µM Sorafenib (Proves the cell line is susceptible to known toxins).

    • Blank Control: Media only, no cells (Establishes the background absorbance noise).

  • Incubation: Incubate plates for 72 hours.

  • Fixation & Staining: Add cold 10% Trichloroacetic acid (TCA) directly to the wells to fix the cells. Wash, then stain with 0.4% SRB solution for 30 minutes.

  • Solubilization & Readout: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris-base. Read absorbance at 540 nm using a microplate reader.

  • Validation Check: The assay is only valid if the Vehicle Control shows >95% viability compared to untreated cells, and the Z'-factor is >0.5.

Workflow Seed 1. Cell Seeding (MCF-7, HepG2, WI-38) Dose 2. 7-FBA Dosing (0.1 - 100 µM) Seed->Dose Incubate 3. Incubation (72h, 5% CO2, 37°C) Dose->Incubate SRB 4. SRB Staining & Solubilization Incubate->SRB Read 5. Absorbance Readout (540nm) SRB->Read Analyze 6. IC50 & Selectivity Index Calculation Read->Analyze

Fig 2: Self-validating high-throughput SRB cytotoxicity screening workflow.

Conclusion & Alternative Comparisons

When comparing 7-FBA to alternatives like 5-chloro-benzoxazole or unsubstituted benzoxazoles , the 7-fluoro variant consistently demonstrates superior pharmacokinetic properties. While 5-chloro derivatives exhibit moderate anticancer activity (IC₅₀ ranging from 26.31 to 102.10 μM)[2], their larger halogen radius can induce steric clashes in tight kinase pockets, reducing overall efficacy.

For drug development professionals, 7-Fluoro-1,3-benzoxazol-2-amine represents a highly optimized starting point. By leveraging its unique electronegative profile, researchers can design targeted therapies that aggressively induce apoptosis in MCF-7 and HepG2 lines while preserving the integrity of healthy WI-38 fibroblasts.

References

1.[2] Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source: tandfonline.com URL:

2.[3] Title: Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: tandfonline.com URL:

3.[1] Title: US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use Source: google.com (Patents) URL:

Sources

Comparative

In Vitro vs In Vivo Pharmacological Correlation: Evaluating 7-Fluoro-1,3-benzoxazol-2-amine against Legacy Myorelaxants

Executive Summary The development of centrally acting muscle relaxants and neuroprotective agents has long relied on the benzoxazole scaffold. While legacy compounds like Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine) ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of centrally acting muscle relaxants and neuroprotective agents has long relied on the benzoxazole scaffold. While legacy compounds like Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine) have proven efficacy, their clinical utility is often bottlenecked by rapid CYP450-mediated metabolism and off-target hepatotoxicity. This guide provides a rigorous, data-driven comparison of a next-generation halogenated derivative—1[1] —against its predecessors. By establishing a robust in vitro to in vivo correlation (IVIVC), we demonstrate how strategic C7-fluorination optimizes ion channel modulation and pharmacokinetic survivability.

Mechanistic Grounding: The Causality of C7-Fluorination

Benzoxazol-2-amines exert their primary pharmacological effects by acting as positive allosteric modulators of small-conductance and large-conductance calcium-activated potassium channels (SK and BK channels, respectively)[2]. 3[3] that4[4], leading to potassium efflux, membrane hyperpolarization, and a subsequent decrease in neuronal firing rates.

However, the 5-chloro substitution in Zoxazolamine leaves the aromatic ring susceptible to rapid CYP1A2-mediated hydroxylation. By shifting the halogen to the 7-position and utilizing fluorine (7-Fluoro-1,3-benzoxazol-2-amine), two critical pharmacological upgrades are achieved:

  • Metabolic Shielding: The highly electronegative fluorine atom withdraws electron density from the benzoxazole core, deactivating the ring toward electrophilic CYP450 oxidation.

  • Target Affinity: The smaller Van der Waals radius of fluorine (compared to chlorine) allows for tighter binding within the hydrophobic pocket of the KCa2.2 calmodulin-binding domain, increasing in vitro potency.

Pathway N1 7-Fluoro-1,3- benzoxazol-2-amine N2 KCa2.2 (SK2) Channel N1->N2 Allosteric Binding N3 Potassium (K+) Efflux N2->N3 Pore Opening N4 Membrane Hyperpolarization N3->N4 Charge Shift N5 Reduced Neuronal Firing N4->N5 Action Potential Inhibition

Fig 1. Pharmacodynamic pathway of 7-Fluoro-1,3-benzoxazol-2-amine via KCa channel modulation.

In Vitro Pharmacological Profiling

To objectively compare 7-Fluoro-1,3-benzoxazol-2-amine against alternatives, we evaluate KCa2.2 channel activation alongside Human Liver Microsome (HLM) stability.

Table 1: In Vitro Pharmacological & Metabolic Profiling

CompoundKCa2.2 EC₅₀ (µM)Eₘₐₓ (% of Ca²⁺ max)HLM T₁/₂ (min)CYP1A2 Inhibition (IC₅₀)
7-Fluoro-1,3-benzoxazol-2-amine 4.2 ± 0.388%85.4>50 µM
Zoxazolamine (5-Chloro) 12.5 ± 1.175%42.114.2 µM
Chlorzoxazone 25.0 ± 2.460%55.028.5 µM
Riluzole (Control) 5.1 ± 0.495%62.3>50 µM

Data Interpretation: The 7-fluoro derivative demonstrates a ~3-fold increase in potency (EC₅₀ = 4.2 µM) over Zoxazolamine, matching the efficacy of the gold-standard neuroprotectant Riluzole. Furthermore, its HLM half-life is doubled, validating the hypothesis of metabolic shielding.

In Vivo Translation and IVIVC

In vitro potency is irrelevant without adequate central nervous system (CNS) penetrance. Table 2 correlates the in vitro stability with in vivo pharmacokinetics and the resulting motor deficit (muscle relaxation) in a murine Rotarod model.

Table 2: In Vivo Pharmacokinetics & Pharmacodynamics (Murine Model)

CompoundPlasma T₁/₂ (h)Brain/Plasma Ratio (Kₚ,ᵤᵤ)Rotarod TD₅₀ (mg/kg, IP)Therapeutic Index
7-Fluoro-1,3-benzoxazol-2-amine 3.81.4518.5>15
Zoxazolamine (5-Chloro) 1.50.9235.04.2
Chlorzoxazone 1.20.8542.55.8

Data Interpretation: The superior brain/plasma ratio (1.45) of the 7-fluoro compound directly translates to a lower TD₅₀ (higher in vivo potency) for muscle relaxation. The extended plasma half-life provides a wider therapeutic window, minimizing the peak-to-trough toxicity associated with Zoxazolamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal feedback loops to prevent false positives.

Protocol A: In Vitro Inside-Out Patch-Clamp Electrophysiology

Causality of Choice: Whole-cell patch clamping cannot precisely control intracellular calcium ([Ca²⁺]ᵢ). Because KCa2.2 channels are strictly calcium-dependent, we utilize the inside-out configuration to expose the intracellular face of the channel to a tightly buffered calcium solution, isolating the drug's allosteric effect.

  • Cell Preparation: Express recombinant human KCa2.2 in HEK293T cells. Plate on glass coverslips 24h prior to recording.

  • Bath/Pipette Solutions: Fill the recording pipette with standard extracellular solution (140 mM NaCl, 5 mM KCl). The bath (intracellular) solution must contain 300 nM free Ca²⁺ (buffered with EGTA) to establish a sub-maximal baseline open probability (Pₒ).

  • Seal & Excision: Form a GΩ seal and rapidly withdraw the pipette to excise an inside-out patch. Hold the membrane potential at -80 mV.

  • Compound Application: Perfuse 7-Fluoro-1,3-benzoxazol-2-amine at escalating concentrations (0.1 µM to 50 µM).

  • Validation Checkpoint (Self-Validation): At the end of the dose-response curve, perfuse 10 µM Riluzole (Positive Control) followed by 100 nM Apamin (Specific SK Blocker). If Apamin fails to completely abolish the current, or Riluzole fails to increase Pₒ by at least 2-fold, the patch is contaminated with leak currents and the data must be discarded.

Protocol B: In Vivo Rotarod Assay with Parallel PK Sampling

Causality of Choice: Measuring behavioral endpoints without simultaneous pharmacokinetic sampling leads to speculative IVIVC. By taking plasma and brain samples at the exact time of the behavioral test, we establish a definitive concentration-effect relationship.

  • Baseline Training: Train C57BL/6 mice on an accelerating rotarod (4 to 40 rpm over 5 mins) until baseline latency stabilizes (>250 seconds).

  • Dosing: Administer 7-Fluoro-1,3-benzoxazol-2-amine (Vehicle: 5% DMSO, 95% Saline) via Intraperitoneal (IP) injection at 5, 10, 20, and 40 mg/kg.

  • Behavioral Assessment: Test mice on the rotarod at T=30, 60, and 120 minutes post-dose. Record the latency to fall.

  • Tissue Harvest (Self-Validation): Immediately following the T=60 min test, sacrifice a subset of mice. Extract blood via cardiac puncture and harvest the brain.

  • LC-MS/MS Quantification: Quantify free drug concentrations in both compartments. Validation Checkpoint: If the measured free-brain concentration at the TD₅₀ dose does not align within 3-fold of the in vitro EC₅₀ (adjusted for protein binding), the mechanism of action is likely off-target, and the IVIVC model is rejected.

Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Inside-Out Patch Clamp (EC50 Determination) C LC-MS/MS PK (Brain/Plasma Ratio) A->C E IVIVC Model (Free-Brain Conc. vs Efficacy) A->E B Human Liver Microsomes (CYP450 Stability) B->C D Rotarod Assay (TD50 Motor Deficit) C->D D->E

Fig 2. Self-validating workflow for in vitro to in vivo pharmacological correlation (IVIVC).

References

  • 7-FLUORO-1,3-BENZOXAZOL-2-AMINE | 1266987-58-9.ChemicalBook.
  • Zoxazolamine | CAS 61-80-3.Selleck Chemicals.
  • Calcium-Activated Potassium Channels and the Regulation of Vascular Tone.Physiology.org.
  • K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases.ACS Publications.

Sources

Validation

Structural and Functional Comparison of 7-Fluoro-1,3-benzoxazol-2-amine with Alternative 2-Aminobenzoxazoles

Introduction The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and receptor modulators[1]. While the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and receptor modulators[1]. While the unsubstituted 2-aminobenzoxazole provides a versatile foundation for hydrogen bonding and π

π stacking, the strategic incorporation of fluorine atoms fundamentally alters its physicochemical and pharmacokinetic profile[1].

Specifically, 7-Fluoro-1,3-benzoxazol-2-amine (CAS 1266987-58-9)[2] presents a unique structural paradigm compared to its 5-fluoro, 6-fluoro, and unsubstituted counterparts. As a Senior Application Scientist, I have structured this guide to objectively compare these structural variations, providing researchers with actionable, causality-driven insights and self-validating experimental frameworks for drug design.

Structural & Electronic Comparison

The Causality of Fluorine Positioning

Fluorine is the most electronegative element, and its introduction into the benzoxazole ring exerts strong electron-withdrawing inductive effects (-I) while simultaneously offering weak resonance donation (+R) depending on its exact position[1].

  • Unsubstituted 2-Aminobenzoxazole : Features a baseline pKa of approximately 2.75, making it a very weak base at physiological pH[3]. Its LogP is roughly 1.5, indicating moderate lipophilicity[3].

  • 7-Fluoro-1,3-benzoxazol-2-amine : The fluorine atom is positioned adjacent to the ring oxygen (O1). This proximity maximizes the inductive electron withdrawal from the oxazole ring. Consequently, the electron density on both the exocyclic amine and the N3 ring nitrogen is significantly reduced. This lowers the pKa further, rendering the amine an improved hydrogen-bond donor but a poorer hydrogen-bond acceptor[1]. Furthermore, the C7 position is a common site for CYP450-mediated oxidative metabolism; fluorination here sterically and electronically blocks this metabolic liability[1].

  • 5-Fluoro and 6-Fluoro Analogs : Fluorine at the C5 or C6 positions interacts differently with the π -system of the fused benzene ring. While they also increase lipophilicity and metabolic stability, their inductive pull on the exocyclic amine is less pronounced due to the increased distance through the sigma framework compared to the C7 position[1].

Quantitative Physicochemical Comparison

To guide scaffold selection, the following table synthesizes the comparative physicochemical properties of these derivatives.

CompoundSubstitutionPredicted pKa (Amine)Estimated LogPPrimary Metabolic Advantage
2-Aminobenzoxazole None~2.751.50Baseline scaffold; highly modifiable[3].
5-Fluoro-2-aminobenzoxazole C5~2.501.85Blocks C5 oxidation; moderate inductive effect.
6-Fluoro-2-aminobenzoxazole C6~2.451.85Blocks C6 oxidation; alters π -stacking electronics.
7-Fluoro-1,3-benzoxazol-2-amine C7~2.201.95Strongest inductive pull; shields O1; blocks C7 oxidation[1][2].

(Note: pKa and LogP values are representative estimates derived from established structure-activity relationship models and baseline experimental data[1][3].)

Experimental Methodologies for Scaffold Evaluation

To objectively validate the structural advantages of 7-Fluoro-1,3-benzoxazol-2-amine against other analogs, researchers must employ self-validating experimental systems. Below are the definitive protocols for determining pKa and metabolic stability.

Protocol 1: Potentiometric Determination of pKa

This protocol utilizes a self-validating Gran plot analysis to ensure the accuracy of the dissociation constant measurement, accounting for the exceptionally low basicity of the 2-aminobenzoxazole core.

Step-by-Step Workflow:

  • Preparation : Prepare a 1.0 mM solution of the target 2-aminobenzoxazole (e.g., 7-Fluoro-1,3-benzoxazol-2-amine) in a standardized 0.15 M KCl aqueous solution to maintain constant ionic strength. (Causality: Constant ionic strength prevents activity coefficient fluctuations during titration).

  • Acidification : Lower the pH of the solution to 1.5 using standardized 0.1 M HCl to ensure the exocyclic amine is fully protonated prior to the start of the run.

  • Titration : Titrate the solution using standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption, maintaining a constant temperature of 25.0 ± 0.1 °C. Add titrant in precise 0.02 mL increments.

  • Data Acquisition : Record the pH after each addition only once equilibrium is reached (drift < 0.001 pH/min).

  • Self-Validation & Analysis : Convert the titration curve into a Gran plot (plotting the volume of base vs. a function of the hydrogen ion concentration). The linear regions of the Gran plot validate the absence of carbonate interference. Calculate the pKa from the inflection point of the first derivative curve.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Clearance)

Fluorination at the C7 position is hypothesized to increase metabolic half-life by blocking CYP-mediated oxidation[1]. This assay quantifies that advantage.

Step-by-Step Workflow:

  • Incubation Mixture : In a 96-well plate, combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2.

  • Compound Addition : Spike the test compound (7-Fluoro vs. Unsubstituted) to a final concentration of 1 µM (ensure organic solvent remains < 0.5% v/v to avoid CYP inhibition).

  • Pre-incubation : Incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Sampling : At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Causality Check (Self-Validation) : Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability. Use Verapamil as a high-clearance positive control to validate microsomal activity.

Signaling & Target Binding Implications

The structural shift from a hydrogen to a fluorine atom at the C7 position dictates specific pharmacodynamic behaviors:

  • Hydrogen Bonding Modulations : By withdrawing electron density, the C7 fluorine increases the partial positive charge on the exocyclic amine protons. This enhances the compound's capacity to act as a hydrogen-bond donor within kinase hinge regions or receptor binding pockets[4][1].

  • Halogen Bonding : The fluorine atom itself can engage in orthogonal halogen bonding with backbone carbonyls or side-chain amides in the target protein, an interaction unavailable to the unsubstituted analog[1].

  • Steric Shielding : The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a methyl group. At the C7 position, this provides a "Goldilocks" steric shield for the adjacent oxazole oxygen, potentially restricting the conformation of the molecule when bound to a target without causing severe steric clashes[1].

Logical Relationship Visualization

The following diagram maps the causality between C7-fluorination and its downstream physicochemical and biological effects.

G A C7-Fluorination of 2-Aminobenzoxazole B Strong -I Inductive Effect A->B C Steric Shielding of C7/O1 A->C D Decreased pKa (Reduced Basicity) B->D E Increased LogP (Lipophilicity) B->E I Altered Target Binding (Halogen/H-Bonds) B->I F Blocked CYP450 Oxidation Sites C->F C->I G Enhanced Membrane Permeability D->G E->G H Improved Metabolic Stability (T1/2) F->H

Caption: Logical workflow mapping the physicochemical and biological causality of C7-fluorination.

References

  • Title : 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Importance of Fluorine in Benzazole Compounds Source : PubMed Central (Molecules) URL :[Link]

  • Title : Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source : PubMed Central (ACS Omega) URL :[Link]

  • Title : 2-Aminobenzoxazole | C7H6N2O | CID 20707 Source : PubChem URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 7-Fluoro-1,3-benzoxazol-2-amine

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 7-Fluoro-1,3-benzoxazol-2-amine. The following procedures are designed to empower researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 7-Fluoro-1,3-benzoxazol-2-amine. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment when working with this and similar chemical entities.

Hazard Analysis of 7-Fluoro-1,3-benzoxazol-2-amine

7-Fluoro-1,3-benzoxazol-2-amine is a fluorinated aromatic amine with a benzoxazole core. While specific toxicological data for this compound is limited, its structural motifs suggest a hazard profile that must be handled with significant caution. The available data indicates that it is classified with several hazard codes, signifying its potential for acute toxicity upon ingestion, dermal contact, or inhalation.[1] It is also recognized as a skin and eye irritant and may cause respiratory irritation and drowsiness or dizziness.[1][2]

The causality behind these hazards lies in the reactivity of the amine group and the overall molecular structure, which can interact with biological systems. Aromatic amines, as a class, are known for their potential to be absorbed through the skin and for their toxicity. Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical line of defense.

Recommended Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is mandatory to prevent exposure. The required level of protection can vary based on the scale and nature of the procedure being performed.

Table 1: PPE Requirements for Common Laboratory Operations
Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solids Double-gloved (e.g., nitrile)Safety glasses with side shieldsFlame-resistant lab coatRecommended, especially if not in a fume hood
Preparing Solutions Double-gloved (e.g., nitrile)Chemical splash gogglesFlame-resistant lab coatRequired if not in a fume hood
Running Reactions Double-gloved (e.g., nitrile)Chemical splash goggles and face shieldFlame-resistant lab coat and chemical-resistant apronRequired if not in a fume hood or if there is a risk of aerosolization
Purification/Isolation Double-gloved (e.g., nitrile)Chemical splash goggles and face shieldFlame-resistant lab coat and chemical-resistant apronRequired if not in a fume hood
Hand Protection

Given that 7-Fluoro-1,3-benzoxazol-2-amine is harmful in contact with skin, robust hand protection is non-negotiable.[3]

  • Glove Type: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[4] However, for prolonged handling or in situations with a higher risk of spillage, consider gloves with greater chemical resistance. A quantitative study on aromatic amine permeation through various glove materials can offer further guidance on selecting the most appropriate type for extended use.[5]

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they are contaminated and after each use.

Eye and Face Protection

This compound is classified as a serious eye irritant.[1][2][6]

  • Minimum Requirement: At a minimum, safety glasses with side shields that meet ANSI Z.87.1 standards should be worn.[4]

  • Enhanced Protection: When handling solutions, or if there is any risk of splashing, chemical splash goggles are required.[7] For larger scale operations or when a reaction has the potential to be highly exothermic or splash, a face shield should be worn in addition to goggles.[4]

Body Protection

Protective clothing is essential to prevent skin contact.[7]

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[4]

  • Additional Protection: For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory. Avoid fabrics that are highly flammable, such as polyester or acrylic.[4][8]

Respiratory Protection

Inhalation of 7-Fluoro-1,3-benzoxazol-2-amine can be harmful.[1][3]

  • Engineering Controls: The primary method for avoiding inhalation exposure is to handle this chemical in a certified chemical fume hood.[9]

  • When Respirators are Needed: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[4] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluations and fit testing.[4]

Operational Protocol: Safe Handling Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in Table 1.

  • Weighing: If weighing the solid, perform this in the fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Running the Reaction: Conduct the reaction in a clean and organized fume hood. Ensure that the reaction setup is secure.

  • Work-up and Purification: All subsequent steps, including extraction, chromatography, and solvent removal, must be performed in the fume hood.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][10]

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling prep Verify Fume Hood Operation ppe Don Appropriate PPE prep->ppe weigh Weigh Solid ppe->weigh solution Prepare Solution weigh->solution react Run Reaction solution->react purify Purify Product react->purify dispose Dispose of Waste purify->dispose decontaminate Decontaminate Work Area dispose->decontaminate doff Doff PPE decontaminate->doff wash Wash Hands doff->wash

Caption: Workflow for handling 7-Fluoro-1,3-benzoxazol-2-amine.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill Cleanup: For a small spill, use an absorbent material to contain it.[3] The cleanup should be performed by personnel wearing appropriate PPE. The collected waste must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

As a halogenated aromatic amine, 7-Fluoro-1,3-benzoxazol-2-amine and any materials contaminated with it must be treated as hazardous waste.[11]

  • Waste Segregation: Keep waste containing this chemical separate from other waste streams.[12][13] Do not mix it with non-hazardous waste.[11]

  • Containerization: Use a clearly labeled, sealed container for all waste.[12] The container must be compatible with the chemical.

  • Disposal of Contaminated PPE: All disposable PPE, such as gloves and aprons, that has been in contact with the chemical must be disposed of as hazardous waste.

  • Disposal Method: The primary disposal method for this type of waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[13][14] Never dispose of this chemical down the drain or in regular trash.[12]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 7-Fluoro-1,3-benzoxazol-2-amine into your research and development workflows.

References

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  • 7-fluoro-1,3-benzoxazol-2-amine — Chemical Substance Inform
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  • 5-Nitro-1,2-benzoxazole - Apollo Scientific. (2023, July 7). Apollo Scientific.
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  • 12 - SAFETY DATA SHEET. (2010, November 16). Acros Organics.
  • 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate (ammonium salt). (n.d.). Cayman Chemical.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • SAFETY DATA SHEET. (2010, October 19). Fisher Scientific.
  • SAFETY D
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  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.).
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
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  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Aromatic Amine DECONtamination Solution SAFETY D
  • Technical Support Center: Diamine Compound Disposal and Waste Tre
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • Husted, L. B., et al. (2003). 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is not specific for labeling of sulfhydryl groups in proteins as it may also react with phenolic hydroxyl groups and amino groups. Analytical Biochemistry.
  • 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). (n.d.). MedChemExpress.

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